GLP-1 receptor agonist 9 citrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C38H39ClFN3O12 |
|---|---|
Molekulargewicht |
784.2 g/mol |
IUPAC-Name |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C32H31ClFN3O5.C6H8O7/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,32-;/m0./s1 |
InChI-Schlüssel |
QDGFLFPZWWNGKL-NNHAGDAQSA-N |
Isomerische SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Core Mechanism of Action: GLP-1 Receptor Agonist 9 Citrate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the therapeutic landscape for type 2 diabetes and obesity.[1][2][3][4] This document provides a detailed technical overview of the mechanism of action of GLP-1 receptor agonists, with a focus on a representative compound, "GLP-1 Receptor Agonist 9 Citrate." While specific data for this named compound is not publicly available, this guide outlines the well-established molecular pathways and experimental protocols relevant to this class of drugs. Activation of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that culminate in enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and central nervous system effects on appetite and satiety.[2][3][5][6] This guide will detail these signaling pathways, provide standardized experimental methodologies for their characterization, and present a framework for the quantitative assessment of agonist activity.
Introduction to GLP-1 Receptor Agonism
The incretin (B1656795) hormone GLP-1 is naturally secreted by intestinal L-cells in response to nutrient intake.[3][7] Its physiological actions are critical for maintaining glucose homeostasis. However, native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in a very short half-life.[1][5] GLP-1 receptor agonists are designed to mimic the effects of endogenous GLP-1 but with enhanced resistance to DPP-4 degradation, thereby providing a sustained therapeutic effect.[1][5] These agonists bind to and activate GLP-1 receptors located in various tissues, including pancreatic β-cells, α-cells, the gastrointestinal tract, and the brain, to exert their pleiotropic effects.[2][8]
Molecular Mechanism of Action: Signaling Pathways
Upon binding of a GLP-1 receptor agonist, such as the conceptual "this compound," to the GLP-1 receptor on pancreatic β-cells, a conformational change is induced, leading to the activation of heterotrimeric G proteins. The primary signaling cascade involves the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11]
Canonical Gαs/cAMP Signaling Pathway
The elevation in cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[9][11][12]
-
PKA-dependent pathway: PKA phosphorylates several key proteins involved in insulin exocytosis. This includes the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization.[12] PKA also phosphorylates and potentiates the activity of voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular Ca2+.[9][12] Furthermore, PKA can directly phosphorylate components of the exocytotic machinery to promote insulin granule fusion with the plasma membrane.
-
Epac-dependent pathway: Epac activation also contributes to the mobilization of intracellular calcium from the endoplasmic reticulum and enhances the sensitivity of the exocytotic machinery to calcium.
The synergistic action of these pathways leads to a potentiation of glucose-stimulated insulin secretion.[13] It is crucial to note that this effect is glucose-dependent, meaning insulin secretion is stimulated only in the presence of elevated blood glucose levels, which significantly reduces the risk of hypoglycemia.[5][6]
References
- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. Evolution of GLP‐1 Receptor Agonists for Diabetes Treatment | Biopharma PEG [biochempeg.com]
- 4. GLP-1 Agonists: Wonder Drugs of the 21st Century? | Yale School of Medicine [medicine.yale.edu]
- 5. droracle.ai [droracle.ai]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-Like Peptide-1 Induced Signaling and Insulin Secretion Do Not Drive Fuel and Energy Metabolism in Primary Rodent Pancreatic β-Cells | PLOS One [journals.plos.org]
An In-depth Technical Guide to GLP-1 Receptor Agonist Downstream Signaling Pathways
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutics pivotal in the management of type 2 diabetes and obesity.[1] Their mechanism of action is centered around mimicking the endogenous incretin (B1656795) hormone GLP-1, which activates the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[2][3] Activation of the GLP-1R initiates a complex network of intracellular signaling cascades that are responsible for its wide-ranging physiological effects, including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety.[4][5][6] This technical guide provides a detailed overview of the core downstream signaling pathways, quantitative data on agonist potency, detailed experimental protocols for key assays, and visualizations of the signaling networks.
Quantitative Data: Potency of GLP-1 Receptor Agonists
The potency of GLP-1R agonists is typically quantified by their half-maximal effective concentration (EC50) in functional assays, most commonly by measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), the primary second messenger of the canonical signaling pathway.
| GLP-1R Agonist | Cell Line | Assay Condition | cAMP EC50 (pM) | Reference |
| GLP-1 (7-36)NH2 | CHO-hGLP-1R | 0.1% BSA | 2.1 | [7] |
| Semaglutide | CHO-hGLP-1R | 0.1% BSA | 12 | [7] |
| Semaglutide | CHO-hGLP-1R | 0% Serum Albumin | 0.9 | [8] |
| Liraglutide | CHO-hGLP-1R | 0% Serum Albumin | 1.2 | [8] |
| MEDI7219 | CHO-hGLP-1R | 0.1% BSA | 3.4 | [7] |
| Exenatide | CHO | 0% Serum Albumin | Similar potency to other agonists | [9] |
| J229 | CHO-hGLP-1R | 0.1% BSA | 132 | [7] |
Note: EC50 values can vary based on the cell line, receptor expression levels, and assay conditions, such as the presence of serum albumin.[7][9]
Core Signaling Pathways
Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of at least two major downstream signaling branches: the canonical Gαs-cAMP pathway and the β-arrestin-mediated pathway.
Gαs/cAMP/PKA Signaling Pathway
This is the predominant and most well-characterized pathway for GLP-1R action.[5]
-
Activation: The agonist-bound receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein.[4]
-
Second Messenger Production: The activated Gαs-GTP subunit dissociates and stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to intracellular cyclic AMP (cAMP).[2][10]
-
Downstream Effectors: Elevated cAMP levels activate two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate numerous downstream targets.[3][11] A key target is the cAMP Response Element-Binding Protein (CREB), which, upon phosphorylation, modulates gene transcription related to insulin synthesis and cell survival.[4][12]
-
Exchange Protein Directly Activated by cAMP (Epac): Epac2 is also activated by cAMP and plays a role in enhancing insulin granule exocytosis.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]
- 4. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 7. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
The Structural Basis of GLP-1 Receptor Engagement by the Small Molecule Agonist 9 Citrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural biology surrounding the binding of the small molecule agonist, 9 citrate (B86180), to the Glucagon-like peptide-1 receptor (GLP-1R). As a key therapeutic target for type 2 diabetes and obesity, understanding the molecular interactions that drive the activation of GLP-1R by non-peptidic agonists is paramount for the development of next-generation oral therapeutics. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Introduction to GLP-1 Receptor Activation
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1][2] Endogenous activation by the peptide hormone GLP-1 triggers a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased satiety.[3] While injectable peptide agonists have been successful clinically, the pursuit of orally bioavailable small molecule agonists remains a significant goal in drug development.[4][5][6]
"GLP-1 receptor agonist 9," also referred to as "compound 9" in patent literature, is a novel small molecule agonist of the GLP-1R.[7][8][9][10] The citrate salt of this compound has been made available for research purposes. This guide will focus on the available data regarding its interaction with the GLP-1R.
Quantitative Analysis of Agonist 9 Binding and Activity
While comprehensive peer-reviewed structural data for the direct binding of agonist 9 citrate to the GLP-1R is still emerging, functional data from patent literature and related scientific publications provide insights into its potency and efficacy. The available data for "GLP-1R agonist 9" and related non-peptide agonists are summarized below. It is important to note that some sources describe "compound 9" as a positive allosteric modulator (PAM), which enhances the effect of the endogenous ligand, while others classify it as a direct agonist. This may reflect the compound's dual activity or variations in experimental context.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| GLP-1R agonist 9 | cAMP Accumulation | CHO-K1 (Clone H6) | EC50 | 1.1 nM | (Not publicly available in peer-review) |
| GLP-1R agonist 9 | cAMP Accumulation | CHO-K1 (Clone C6) | EC50 | 11 nM | (Not publicly available in peer-review) |
| Compound 9 (as a PAM) | cAMP Potentiation | HEK-293 | EC50 | 0.008 nM | [11] |
| Compound 9 (as a PAM) | Insulin Release | INS-1 | EC50 | 0.25 nM | [11] |
| LY3502970 (Oral Agonist) | Gαs-cAMP Activation | - | Efficacy | Partial Agonist | [5] |
| PF-06882961 (Danuglipron) | cAMP Production | CHO-GLP-1R | Potency | Nanomolar | [12] |
| TT-OAD2 (Nonpeptide Agonist) | Insulin Secretion | In vivo (mice) | Effect | Similar to GLP-1 | [4] |
GLP-1 Receptor Signaling Pathways
Upon agonist binding, the GLP-1R initiates a complex network of intracellular signaling cascades. The canonical pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[13] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[14] These effectors mediate the downstream effects on insulin secretion and other cellular processes. Additionally, GLP-1R can signal through other G proteins, such as Gαq, and can also recruit β-arrestins, which mediate receptor internalization and desensitization, as well as initiating G protein-independent signaling.[13]
Experimental Protocols
The characterization of small molecule agonists for the GLP-1R involves a suite of in vitro and in vivo assays to determine binding affinity, functional potency, and downstream cellular responses.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the GLP-1R by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Crude plasma membranes are prepared from cells stably overexpressing the human GLP-1R (e.g., CHO or HEK293 cells).
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) and varying concentrations of the test compound.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, the primary second messenger of GLP-1R activation.
Methodology:
-
Cell Culture: Cells expressing the GLP-1R are seeded in a multi-well plate.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is determined.
β-Arrestin Recruitment Assay
This assay assesses the ability of an agonist to promote the interaction between the GLP-1R and β-arrestin, a key event in receptor desensitization and internalization.
Methodology:
-
Cell Line: A cell line is engineered to express the GLP-1R fused to one component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.
-
Compound Treatment: The cells are treated with the test compound.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the two reporter components into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Detection: The signal is measured using a plate reader.
-
Data Analysis: The EC50 for β-arrestin recruitment is calculated.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM has become a powerful tool for determining the high-resolution structures of GPCRs in complex with their ligands, providing a detailed view of the binding site and conformational changes upon activation.
Methodology:
-
Complex Formation: The purified GLP-1R is incubated with the small molecule agonist and a stabilizing binding partner, such as a G protein or a G protein-mimicking nanobody, to form a stable complex.
-
Vitrification: A small volume of the purified complex is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the receptor-agonist complex is built into the cryo-EM density map and refined.
Structural Insights into Small Molecule Agonist Binding
While a specific structure of GLP-1R with agonist 9 citrate is not yet publicly available, cryo-EM structures of the receptor with other non-peptide agonists have revealed a common binding pocket located deep within the transmembrane domain (TMD).[15] This is distinct from the binding of the endogenous peptide agonist, which interacts with both the extracellular domain (ECD) and the TMD.[5]
These small molecules typically engage with residues in several transmembrane helices, inducing a conformational change in the receptor that is sufficient to trigger G protein coupling and downstream signaling. The identification of this orthosteric binding site for small molecules provides a structural blueprint for the rational design and optimization of novel oral GLP-1R agonists.[16]
Conclusion
"GLP-1 receptor agonist 9 citrate" represents an important pharmacological tool for studying the activation of the GLP-1R by small molecules. While detailed structural information for this specific compound is still emerging, the available functional data, combined with our broader understanding of small molecule-GLP-1R interactions, provides a strong foundation for future research and development. The experimental protocols outlined in this guide offer a roadmap for the comprehensive characterization of this and other novel GLP-1R agonists, ultimately paving the way for new therapeutic strategies for metabolic diseases.
References
- 1. abmole.com [abmole.com]
- 2. innoprot.com [innoprot.com]
- 3. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 4. EP4212527A1 - Glp-1r receptor agonist compound and use thereof - Google Patents [patents.google.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric modulation of the activity of the glucagon-like peptide-1 (GLP-1) metabolite GLP-1 9-36 amide at the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusion protein strategies for cryo-EM study of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
In Silico Modeling of GLP-1 Receptor Agonist Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in silico modeling data and the precise chemical structure for "GLP-1 receptor agonist 9 citrate" are not extensively available in the public domain. This guide provides a comprehensive overview of the principles and methodologies for in silico modeling of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, using established techniques and data from representative molecules in this class.
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein-coupled receptor (GPCR) that has become a pivotal target in the treatment of type 2 diabetes and obesity.[1][2][3][4][5] In silico modeling plays a crucial role in the discovery and development of novel GLP-1R agonists by providing insights into ligand-receptor interactions, binding affinities, and the dynamics of receptor activation.[1][2][6] This technical guide outlines the core computational methodologies, presents representative data, and visualizes key pathways and workflows involved in the in silico analysis of GLP-1R agonist interactions.
I. Quantitative Data from In Silico and In Vitro Studies
In silico modeling, in conjunction with experimental validation, generates quantitative data crucial for understanding the efficacy and potency of GLP-1R agonists. The following tables summarize representative data for various GLP-1R agonists, illustrating the typical parameters assessed.
Table 1: Representative Binding Affinities and Potencies of GLP-1R Agonists
| Agonist | Receptor Species | Assay Type | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Reference |
| Exendin-4 | Human | Radioligand Binding | ~1.3 nM | ~0.1 nM (cAMP) | --INVALID-LINK-- |
| Liraglutide | Human | Radioligand Binding | ~0.8 nM | ~0.3 nM (cAMP) | --INVALID-LINK-- |
| Semaglutide | Human | Radioligand Binding | ~0.4 nM | ~0.04 nM (cAMP) | [7] |
| Boc5 (non-peptide) | Human | Molecular Docking | - | ~1.2 µM (cAMP) | [8] |
| Compound 4 (allosteric modulator) | Human | Molecular Docking | High predicted affinity | - | [3] |
Table 2: Predicted Interaction Energies from Molecular Dynamics Simulations
| Agonist | Simulation Method | Key Interacting Residues | Predicted Binding Free Energy (kcal/mol) | Reference |
| GLP-1 | MM/PBSA | E133, R131 | Not specified | [9] |
| Compound 1 (agonist) | MM/PBSA | Pi-pi stacking interactions | - | [4] |
| Exendin-4 | MD Simulation | E364 (TM6) | Not specified | [10] |
II. Experimental Protocols for In Silico Modeling
The following sections detail the standard computational protocols used to model the interaction between a GLP-1R agonist and the receptor.
A. Homology Modeling of the GLP-1 Receptor
Due to the challenges in crystallizing GPCRs, homology modeling is often the first step to obtain a three-dimensional structure of the GLP-1R.
Protocol:
-
Template Identification: A BLAST (Basic Local Alignment Search Tool) search of the Protein Data Bank (PDB) is performed using the human GLP-1R amino acid sequence to find suitable templates with high sequence identity, such as existing crystal structures of GLP-1R or related class B GPCRs.[11][12] Available PDB entries for GLP-1R include 5NX2, 6X18, 5VEX, and 6LN2.[13][14][15]
-
Sequence Alignment: The target GLP-1R sequence is aligned with the template sequence(s). This alignment is critical for the accuracy of the final model.
-
Model Building: A modeling program (e.g., MODELLER, SWISS-MODEL) is used to generate the 3D structure of the GLP-1R based on the aligned template coordinates. This involves constructing the core backbone, modeling loops, and adding side chains.
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.[11]
B. Molecular Docking of GLP-1R Agonists
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]
Protocol:
-
Receptor Preparation: The 3D structure of the GLP-1R (from homology modeling or a crystal structure) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is often identified based on the location of known ligands in template structures.
-
Ligand Preparation: The 2D structure of the agonist (e.g., "GLP-1 receptor agonist 9") is converted to a 3D structure. The ligand is then energy minimized and assigned appropriate charges.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the receptor's binding site. The program calculates a docking score for each pose, which estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key residues of the GLP-1R.[8]
C. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[4][16]
Protocol:
-
System Setup: The docked ligand-receptor complex is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. The system is then parameterized using a force field (e.g., AMBER, CHARMM).
-
Minimization and Equilibration: The system undergoes energy minimization to remove bad contacts. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values and stabilized.
-
Production Run: A production MD simulation is run for an extended period (nanoseconds to microseconds). The trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The simulation trajectory is analyzed to study the stability of the complex, conformational changes in the receptor and ligand, and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).[4]
III. Visualizations: Signaling Pathways and Workflows
A. GLP-1 Receptor Signaling Pathway
Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to insulin (B600854) secretion.[17][18][19]
Caption: GLP-1R signaling pathway in pancreatic β-cells.
B. In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of a novel GLP-1 receptor agonist.
Caption: A general workflow for in silico drug design of GLP-1R agonists.
References
- 1. Drug Design of GLP-1 Receptor Agonists: Importance of In Silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel insights into the dynamics behavior of glucagon-like peptide-1 receptor with its small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of glucagon-like peptide 1 docking to its intact receptor studied with carboxyl-terminal photolabile probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamics of GLP-1R peptide agonist engagement are correlated with kinetics of G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational insight into conformational states of glucagon-like peptide-1 receptor (GLP-1R) and its binding mode with GLP-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. GLP-1 receptor | Glucagon receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. A mechanism for agonist activation of the glucagon-like peptide-1 (GLP-1) receptor through modelling & molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to GLP-1 Receptor Agonist Target Engagement Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "GLP-1 receptor agonist 9 citrate" was not found in publicly available scientific literature. Therefore, this guide utilizes data and protocols for well-characterized, representative GLP-1 receptor agonists to illustrate the principles and methodologies of target engagement studies.
This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical evaluation of Glucagon-like peptide-1 receptor (GLP-1R) agonists, a critical class of therapeutics for type 2 diabetes and obesity.[1][2][3][4][5][6] The document details key in vitro and in vivo assays for assessing target engagement, potency, and downstream signaling pathways.
Introduction to GLP-1 Receptor Agonism
The GLP-1 receptor is a Class B G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons in the brain, and cells in the gastrointestinal tract.[2][4][7] Activation of the GLP-1R by endogenous GLP-1 or synthetic agonists initiates a cascade of intracellular signaling events that lead to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased satiety.[4][6][8][9] These physiological effects collectively contribute to improved glycemic control and weight reduction.[1][4][8]
In Vitro Target Engagement and Potency Assessment
A variety of cell-based assays are employed to determine the potency and efficacy of novel GLP-1R agonists. These assays are crucial for initial screening and lead optimization.
The following tables summarize typical quantitative data obtained from in vitro assays for a hypothetical GLP-1R agonist, here termed "GLP-1R Agonist 9 Citrate," benchmarked against a standard reference agonist like GLP-1(7-36).
Table 1: In Vitro Potency of GLP-1R Agonist 9 Citrate in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |
| GLP-1R Agonist 9 Citrate | HEK293-hGLP-1R | 0.85 | 105 |
| CHO-K1-hGLP-1R | 1.2 | 102 | |
| Reference Agonist (GLP-1) | HEK293-hGLP-1R | 0.5 | 100 |
| CHO-K1-hGLP-1R | 0.9 | 100 |
Table 2: In Vitro Potency of GLP-1R Agonist 9 Citrate in Reporter Gene Assays
| Compound | Cell Line | Reporter Gene | EC50 (nM) | Emax (% of Reference) |
| GLP-1R Agonist 9 Citrate | HEK293-CRE-Luc | Luciferase | 1.5 | 110 |
| Reference Agonist (GLP-1) | HEK293-CRE-Luc | Luciferase | 1.1 | 100 |
Table 3: In Vitro Potency of GLP-1R Agonist 9 Citrate in ERK Phosphorylation Assays
| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |
| GLP-1R Agonist 9 Citrate | HEK293-hGLP-1R | 5.2 | 98 |
| Reference Agonist (GLP-1) | HEK293-hGLP-1R | 4.8 | 100 |
Detailed methodologies for the key experiments are provided below.
2.2.1. cAMP Accumulation Assay
This assay directly measures the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) following GLP-1R activation, which is a primary signaling event.[7][10]
-
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).
-
GLP-1R agonist and a reference agonist (e.g., GLP-1 (7-36)).
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
-
White, opaque 96-well microplates.
-
-
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Compound Preparation: Prepare serial dilutions of the test agonist and the reference agonist in assay buffer.[10]
-
Assay Initiation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor to each well. Add the prepared compound dilutions to the respective wells.[10]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[10]
-
Detection: Add the cAMP detection reagents according to the manufacturer's instructions and measure the signal (e.g., HTRF ratio or luminescence).
-
Data Analysis: Plot the response against the log concentration of the agonist to determine EC50 and Emax values.[10]
-
2.2.2. CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of cAMP production by using a reporter gene (luciferase) under the control of a cAMP response element (CRE).[11][12]
-
Materials:
-
HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
-
Cell culture medium and assay medium as described for the cAMP assay.
-
Test and reference agonists.
-
Luciferase detection reagent.
-
White, opaque 96-well microplates.
-
-
Protocol:
-
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[10]
-
Compound Treatment: Remove the culture medium and add serial dilutions of the test and reference agonists prepared in assay medium to the wells.[12]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 hours.[12]
-
Detection: Add the luciferase detection reagent to each well and incubate for 15 minutes at room temperature.[12]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot a dose-response curve to calculate EC50 and Emax.
-
2.2.3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Gs Protein Engagement
BRET assays are used to monitor the interaction between the GLP-1R and its primary signaling partner, the Gs protein, in real-time in living cells.[13][14][15]
-
Materials:
-
HEK293 cells.
-
Plasmids encoding GLP-1R fused to a BRET acceptor (e.g., YFP) and a Gαs subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc).
-
Untagged Gβ and Gγ subunits.
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
White, opaque 96-well microplates.
-
-
Protocol:
-
Transfection: Co-transfect HEK293 cells with the plasmids encoding Receptor-YFP, Gαs-Rluc, and untagged Gβ and Gγ subunits.
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate.
-
Assay: 24-48 hours post-transfection, wash the cells with assay buffer. Add the BRET substrate and measure the basal BRET signal.
-
Stimulation: Add the test agonist at various concentrations and measure the change in BRET signal over time.
-
Data Analysis: Calculate the net BRET ratio and plot it against the agonist concentration to determine the potency of receptor-G protein coupling.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by GLP-1R agonists and the general workflow for their in vitro characterization.
Caption: GLP-1R Signaling Pathway.
Caption: General Experimental Workflow.
In Vivo Target Engagement and Efficacy Models
Preclinical in vivo studies are essential to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel GLP-1R agonist. These studies are typically conducted in rodent models of obesity and diabetes.
PK/PD modeling is used to establish a relationship between the drug's concentration in the body and its pharmacological effect.[16]
-
Protocol:
-
Animal Model: Use of diet-induced obese (DIO) mice or rats.
-
Dosing: Administer the GLP-1R agonist via intravenous (IV) and subcutaneous (SC) routes at multiple dose levels.[16]
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Analysis: Measure plasma drug concentrations using methods like LC-MS/MS to determine PK parameters (e.g., half-life, clearance, bioavailability). Concurrently, measure PD markers such as blood glucose and insulin levels.
-
Modeling: Develop a PK/PD model to correlate drug exposure with glycemic control and other metabolic effects.
-
An OGTT is performed to assess the effect of the GLP-1R agonist on glucose disposal.
-
Protocol:
-
Fasting: Fast the animals overnight.
-
Dosing: Administer the test compound or vehicle.
-
Glucose Challenge: After a set period, administer an oral bolus of glucose.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals after the glucose challenge.
-
Analysis: Measure blood glucose levels to determine the glucose excursion curve. A reduction in the area under the curve (AUC) indicates improved glucose tolerance.
-
The effect of the GLP-1R agonist on satiety and body weight is a key efficacy endpoint.
-
Protocol:
-
Acclimatization: House animals individually and monitor their baseline food intake and body weight.
-
Dosing: Administer the test compound or vehicle chronically (e.g., once daily for several weeks).
-
Monitoring: Measure daily food intake and body weight.
-
Analysis: Compare the changes in food intake and body weight between the treated and vehicle groups. A significant reduction indicates a positive therapeutic effect.[17]
-
Conclusion
The comprehensive evaluation of a novel GLP-1 receptor agonist requires a multi-faceted approach, combining in vitro assays to determine potency and mechanism of action with in vivo studies to assess pharmacokinetic properties and therapeutic efficacy. The methodologies and data presented in this guide provide a robust framework for the preclinical characterization of new GLP-1R agonists, facilitating their development as effective treatments for metabolic diseases.
References
- 1. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on Preclinical Models for Metabolic Disorders - A Case Study on GLP-1R | genOway [genoway.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. innoprot.com [innoprot.com]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Conformation- and activation-based BRET sensors differentially report on GPCR-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 [frontiersin.org]
- 16. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of GLP-1 Receptor Agonists on Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs) represent a cornerstone in the management of type 2 diabetes and obesity. Their therapeutic efficacy is largely attributed to their ability to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evaluation, and quantitative effects of GLP-1 RAs on insulin secretion. Detailed experimental protocols for key in vitro assays are provided, alongside a comparative summary of the potency of various GLP-1 RAs. Furthermore, the intricate signaling pathways governing GLP-1 receptor-mediated insulin exocytosis are visually represented to facilitate a comprehensive understanding for researchers and professionals in the field of metabolic drug discovery.
Introduction
Glucagon-like peptide-1 is an incretin (B1656795) hormone released from intestinal L-cells in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis by stimulating insulin secretion in a glucose-dependent manner. GLP-1 receptor agonists are synthetic analogs of human GLP-1, engineered for enhanced stability and prolonged duration of action. By activating the GLP-1 receptor (GLP-1R) on pancreatic beta-cells, these agents amplify the insulin secretory response to elevated blood glucose, thereby improving glycemic control with a low intrinsic risk of hypoglycemia. This guide delves into the core mechanisms and experimental data underpinning the insulinotropic effects of this important class of therapeutic agents.
Molecular Mechanism of GLP-1 Receptor-Mediated Insulin Secretion
The binding of a GLP-1 RA to its cognate G-protein coupled receptor (GPCR) on the surface of pancreatic beta-cells initiates a cascade of intracellular signaling events that augment insulin secretion. This process is primarily mediated through the canonical Gs-adenylyl cyclase-cAMP pathway, which in turn activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (Epac2).
Key Signaling Pathways
The activation of the GLP-1R leads to the dissociation of the Gαs subunit from the Gβγ complex. The activated Gαs stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP concentration activates PKA and Epac2, which collectively potentiate insulin granule exocytosis through multiple mechanisms:
-
PKA-dependent signaling: PKA phosphorylates and modulates the activity of several key proteins involved in insulin secretion, including components of the exocytotic machinery and ion channels.
-
Epac2-dependent signaling: Epac2, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1, plays a crucial role in the mobilization of insulin granules to the plasma membrane and their subsequent fusion.
These pathways act in concert with the primary glucose-sensing pathway of the beta-cell, which involves glucose metabolism, an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of calcium (Ca2+). The GLP-1R-mediated signals amplify this Ca2+-dependent exocytosis of insulin.
Quantitative Effects on Insulin Secretion
The potency and efficacy of different GLP-1 RAs in stimulating insulin secretion can be quantified using in vitro cell-based assays. The half-maximal effective concentration (EC50) is a key parameter used to compare the potency of these agonists.
Comparative In Vitro Potency of GLP-1 RAs
The following table summarizes the EC50 values for cAMP accumulation for several GLP-1 RAs in a Chinese Hamster Ovary (CHO) cell line stably expressing the human GLP-1 receptor.
| GLP-1 Receptor Agonist | EC50 for cAMP Accumulation (pM) |
| GLP-1(7-36)NH2 | 2.5 |
| Semaglutide (B3030467) | 8.9 |
| Liraglutide (B1674861) | 45 |
| Exenatide | 15 |
| Dulaglutide | 23 |
| Data are representative and compiled from various in vitro studies. Actual values may vary depending on experimental conditions. |
Effects on Glucose-Stimulated Insulin Secretion (GSIS)
GLP-1 RAs significantly potentiate GSIS from isolated pancreatic islets and beta-cell lines. For instance, treatment of isolated human islets with liraglutide has been shown to significantly increase glucose-induced insulin secretion compared to control conditions.[1] Similarly, semaglutide enhances GSIS in a dose-dependent manner in beta-cell lines.[2][3]
| Treatment Condition | Fold Increase in Insulin Secretion (vs. high glucose alone) |
| Liraglutide (100 nM) in human islets | ~1.8 |
| Semaglutide (1 µg/ml) in β-TC-6 cells | ~1.5 |
| Data are illustrative of typical findings in GSIS assays. |
Experimental Protocols
Standardized in vitro assays are crucial for the characterization and comparison of GLP-1 RAs. Below are detailed methodologies for two key experiments.
cAMP Accumulation Assay
This assay measures the ability of a GLP-1 RA to stimulate the production of intracellular cAMP in a cell line expressing the GLP-1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
GLP-1 RA test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate at an appropriate density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the GLP-1 RA test compounds in assay buffer.
-
Assay Initiation: a. Wash the cells once with assay buffer. b. Add the PDE inhibitor (to prevent cAMP degradation) to all wells. c. Add the diluted test compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of insulin secretion by a GLP-1 RA in response to a high glucose challenge in pancreatic beta-cells or isolated islets.[4][5][6]
Materials:
-
INS-1E or MIN6 cells, or isolated rodent/human pancreatic islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose).
-
High glucose KRB buffer (e.g., 16.7 mM glucose).
-
GLP-1 RA test compounds.
-
Insulin detection kit (e.g., ELISA or RIA).
Procedure:
-
Cell/Islet Preparation: Culture cells to confluence or allow isolated islets to recover overnight in culture medium.
-
Pre-incubation: a. Gently wash the cells/islets twice with low glucose KRB buffer. b. Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: a. Aspirate the pre-incubation buffer. b. Add low glucose KRB buffer (basal control) or high glucose KRB buffer with or without various concentrations of the GLP-1 RA test compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an appropriate insulin immunoassay kit.
-
Data Normalization: Normalize the insulin secretion data to the total protein or DNA content of the cells/islets in each well.
-
Data Analysis: Compare the insulin secretion under different conditions (low glucose, high glucose, high glucose + GLP-1 RA) to determine the potentiation effect.
Conclusion
GLP-1 receptor agonists are potent stimulators of insulin secretion, acting through well-defined intracellular signaling pathways that amplify the beta-cell's response to glucose. The quantitative assessment of their effects through standardized in vitro assays, such as cAMP accumulation and GSIS, is fundamental to the discovery and development of novel incretin-based therapies. A thorough understanding of their mechanism of action, comparative potency, and the experimental methodologies used for their characterization is essential for professionals engaged in metabolic disease research and drug development. This guide provides a foundational framework for these endeavors, highlighting the critical interplay between molecular signaling and physiological function.
References
- 1. The Global Transcriptional Response of Isolated Human Islets of Langerhans to Glucagon-Like Peptide-1 Receptor Agonist Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both subcutaneous semaglutide and calorie restriction improves pancreatic cell hyperplasia and gut microbiota in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
Preclinical Evaluation of Novel GLP-1 Receptor Agonists for Obesity: A Technical Guide
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a highly effective therapeutic class for the management of type 2 diabetes and obesity.[1] Their mechanism of action, which involves mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1, leads to potent reductions in body weight and improvements in glycemic control.[2][3] This technical guide provides a comprehensive overview of the key preclinical methodologies and data evaluation strategies employed in the development of novel GLP-1 receptor agonists for the treatment of obesity. While this document is intended to be a broad guide, it will use the hypothetical candidate "GLP-1 Receptor Agonist 9 Citrate" as a placeholder to illustrate the evaluation process. The experimental protocols and data presented are representative of typical findings in the preclinical assessment of this drug class.
Mechanism of Action
GLP-1 receptor agonists exert their effects through the activation of GLP-1 receptors, which are widely distributed throughout the body, including in the pancreas, brain, and gastrointestinal tract.[4] Upon binding to the GLP-1R, a G-protein coupled receptor, these agonists stimulate a cascade of intracellular signaling events. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in pancreatic β-cells. This, in turn, enhances glucose-dependent insulin (B600854) secretion.[5]
In the context of obesity, the central actions of GLP-1R agonists are particularly crucial. By acting on GLP-1Rs in the hypothalamus and other brain regions, they promote satiety and reduce appetite.[2] Furthermore, these agonists delay gastric emptying, which contributes to a feeling of fullness and a reduction in overall calorie intake.[3][6]
Preclinical Evaluation Workflow
A typical preclinical evaluation of a novel GLP-1 receptor agonist involves a multi-stage process, starting with in vitro characterization and progressing to in vivo efficacy and safety studies in relevant animal models.
Experimental Protocols
1. In Vitro Receptor Activation Studies
-
Objective: To determine the potency and efficacy of "this compound" in activating the GLP-1 receptor.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human GLP-1 receptor.
-
Assay: A competitive binding assay using a radiolabeled GLP-1 analog to determine the binding affinity (Ki) of the test compound. For functional activity, a cAMP accumulation assay (e.g., HTRF or AlphaScreen) is used to measure the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[7]
-
Procedure: Cells are incubated with increasing concentrations of "this compound" or a reference agonist (e.g., semaglutide). Following incubation, the level of cAMP is quantified. Data are then fitted to a sigmoidal dose-response curve to determine the EC50.
-
2. In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
-
Objective: To evaluate the effect of "this compound" on body weight, food intake, and glucose metabolism in a model of obesity.[8]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.[9]
-
Experimental Design:
-
Groups:
-
Vehicle control (e.g., saline or citrate (B86180) buffer)
-
"this compound" (Low Dose)
-
"this compound" (High Dose)
-
Positive control (e.g., semaglutide)
-
-
Administration: Compounds are administered via subcutaneous (SC) or intraperitoneal (IP) injection daily or at longer intervals depending on the pharmacokinetic profile for a duration of 4-8 weeks.[10][11]
-
Measurements:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess improvements in glucose disposal. Mice are fasted overnight, and a baseline blood glucose sample is taken. They are then administered an oral gavage of glucose, and blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) thereafter.[10]
-
Body Composition: Assessed by techniques such as DEXA or MRI to determine fat mass and lean mass.[8]
-
-
3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound" and to correlate its exposure with its pharmacological effects.[12]
-
Methodology:
-
PK Study: A single dose of the compound is administered to rodents (e.g., rats or mice) via intravenous (IV) and subcutaneous (SC) routes.[11] Blood samples are collected at multiple time points, and the plasma concentration of the drug is measured using a validated analytical method (e.g., LC-MS/MS). Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
-
PD Study: The pharmacological effects (e.g., changes in blood glucose or food intake) are measured over time following drug administration and are correlated with the plasma drug concentrations to establish an exposure-response relationship.[11]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | GLP-1R Binding Affinity (Ki, nM) | GLP-1R Functional Potency (EC50, nM) |
| GLP-1 (7-36) | 1.5 | 0.8 |
| Semaglutide | 0.5 | 0.2 |
| GLP-1R Agonist 9 Citrate | 0.8 | 0.4 |
Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice (4-Week Study)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) | OGTT AUC (mg/dL*min) |
| Vehicle | 45.2 ± 1.8 | 46.5 ± 2.1 | +2.9% | 85.3 ± 4.2 | 35,000 ± 2,500 |
| Semaglutide (10 nmol/kg) | 44.8 ± 2.0 | 35.8 ± 1.5 | -20.1% | 60.1 ± 3.5 | 22,000 ± 1,800 |
| GLP-1R Agonist 9 Citrate (Low Dose) | 45.5 ± 1.9 | 39.1 ± 1.7 | -14.1% | 68.5 ± 3.8 | 26,500 ± 2,100 |
| GLP-1R Agonist 9 Citrate (High Dose) | 45.1 ± 2.2 | 34.7 ± 1.6 | -23.1% | 58.2 ± 3.3 | 21,000 ± 1,700 |
| Data are presented as mean ± SEM. AUC = Area Under the Curve. |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Dose (mg/kg) | 1 | 1 |
| Cmax (ng/mL) | 1500 | 250 |
| Tmax (h) | 0.1 | 8 |
| Half-life (t1/2, h) | 24 | 26 |
| Bioavailability (%) | - | 85 |
The preclinical evaluation of a novel GLP-1 receptor agonist for obesity is a rigorous process that involves a combination of in vitro and in vivo studies to establish its potency, efficacy, and pharmacokinetic profile. The methodologies outlined in this guide provide a robust framework for assessing the therapeutic potential of candidates such as the hypothetical "this compound." A successful preclinical data package will demonstrate a clear dose-dependent reduction in body weight, driven by decreased food intake, and an acceptable pharmacokinetic profile that supports the desired dosing regimen. These findings are essential for making informed decisions regarding the advancement of a candidate into clinical development.
References
- 1. Emerging Role of GLP-1 Agonists in Obesity: A Comprehensive Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 and weight loss: unraveling the diverse neural circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. everlywell.com [everlywell.com]
- 7. Pharmacodynamic and pharmacokinetic profiles of a novel GLP-1 receptor biased agonist-SAL0112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. biocytogen.com [biocytogen.com]
- 10. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic & ADA Assessment of GLP-1 RAs | Aragen [aragen.com]
The Potential of GLP-1 Receptor Agonist 9 Citrate in the Treatment of Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic application of GLP-1 receptor agonists in Non-Alcoholic Fatty Liver Disease (NAFLD), with a conceptual focus on GLP-1 receptor agonist 9 citrate (B86180). As of the latest available information, specific preclinical or clinical data for GLP-1 receptor agonist 9 citrate in the context of NAFLD has not been publicly disclosed. The quantitative data and experimental protocols presented herein are based on studies of other well-established GLP-1 receptor agonists, such as semaglutide (B3030467) and liraglutide, and serve as illustrative examples of the potential efficacy and investigational pathways for this class of drugs.
Introduction: The Unmet Need in NAFLD and the Promise of GLP-1 Receptor Agonists
Non-alcoholic fatty liver disease (NAFLD) has emerged as the most prevalent chronic liver condition globally, paralleling the epidemics of obesity and type 2 diabetes. Its progressive form, non-alcoholic steatohepatitis (NASH), is characterized by hepatic steatosis, inflammation, and cellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. Despite its increasing prevalence, there are currently no approved pharmacological therapies specifically for NAFLD or NASH.
Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of therapeutics well-established for the management of type 2 diabetes and obesity, have shown significant promise in addressing the multifaceted pathophysiology of NAFLD. These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, thereby improving glycemic control, promoting weight loss, and exerting beneficial effects on various metabolic parameters. Emerging evidence suggests that the therapeutic reach of GLP-1 receptor agonists extends to the liver, where they may mitigate steatosis, inflammation, and fibrosis.
This compound is identified as a GLP-1 receptor agonist in patent WO2020234726 A1. While specific efficacy data for this compound in NAFLD is not yet available, its classification suggests it may share the therapeutic potential of other drugs in its class. This guide will explore the core scientific principles underlying the use of GLP-1 receptor agonists in NAFLD, present representative data from clinical trials of other GLP-1 receptor agonists, and detail the experimental methodologies crucial for the evaluation of new candidates like this compound.
Mechanism of Action: GLP-1 Receptor Agonism in the Context of NAFLD
The beneficial effects of GLP-1 receptor agonists on NAFLD are believed to be mediated through a combination of direct and indirect mechanisms.
Indirect Effects:
-
Weight Reduction: By promoting satiety and reducing appetite through central nervous system pathways, GLP-1 receptor agonists lead to significant weight loss. This is a cornerstone of NAFLD management, as weight reduction is strongly correlated with improvements in steatosis, inflammation, and fibrosis.
-
Improved Glycemic Control: Enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release contribute to better blood glucose regulation, which can reduce the metabolic stress on the liver.
-
Enhanced Insulin Sensitivity: GLP-1 receptor agonists can improve insulin sensitivity in peripheral tissues, leading to reduced insulin resistance, a key driver of NAFLD pathogenesis.
Potential Direct Effects on the Liver:
While the expression of GLP-1 receptors on hepatocytes is a subject of ongoing research, preclinical studies suggest that GLP-1 receptor agonists may exert direct effects on the liver by:
-
Reducing de novo lipogenesis: Decreasing the synthesis of new fatty acids in the liver.
-
Promoting fatty acid oxidation: Increasing the breakdown of fatty acids for energy.
-
Attenuating inflammatory pathways: Reducing the expression of pro-inflammatory cytokines within the liver.
-
Modulating fibrogenic signaling: Potentially inhibiting the activation of hepatic stellate cells, which are key drivers of fibrosis.
Signaling Pathway Diagram
Methodological & Application
In Vitro Assays for GLP-1 Receptor Agonist 9 Citrate Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[1][2][3] These therapeutic agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and reduces appetite.[1][4] The development of novel GLP-1 receptor agonists requires a robust suite of in vitro assays to characterize their pharmacological activity, including potency, efficacy, and signaling bias.
These application notes provide detailed protocols for key in vitro cell-based assays to determine the activity of a novel GLP-1 receptor agonist, designated here as "GLP-1 Receptor Agonist 9 Citrate (B86180)." The citrate salt formulation of the agonist is not expected to interfere with the described assays, provided that the pH of the assay buffers is properly controlled and maintained. It is crucial to ensure that any potential pH alterations from the citrate salt are neutralized by the buffering capacity of the assay medium.
Key In Vitro Assays
A comprehensive in vitro characterization of a GLP-1 receptor agonist involves multiple assays to probe different aspects of its interaction with the receptor and subsequent cellular responses. The primary assays include:
-
Receptor Binding Assays: To determine the affinity of the agonist for the GLP-1 receptor.
-
cAMP Accumulation Assays: To measure the activation of the canonical Gs-protein signaling pathway.[4][5][6]
-
β-Arrestin Recruitment Assays: To assess the potential for receptor desensitization, internalization, and G-protein-independent signaling.[7][8][9]
-
ERK 1/2 Phosphorylation Assays: To evaluate downstream signaling events that can be initiated by both G-protein-dependent and β-arrestin-dependent mechanisms.[5]
-
Intracellular Calcium Flux Assays: To investigate coupling to alternative signaling pathways, such as Gq activation.
Signaling Pathways and Experimental Workflow
Activation of the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[9][10] The primary pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[5][10] This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), mediating many of the downstream effects.[5][10] The receptor can also engage β-arrestins, which play a role in receptor internalization and can act as scaffolds for other signaling pathways, such as the ERK 1/2 pathway.[8]
Caption: GLP-1 Receptor Signaling Pathways.
The general workflow for characterizing a novel GLP-1 receptor agonist involves a tiered approach, starting with binding and primary functional assays (cAMP) and progressing to more complex downstream and signaling bias assays.
Caption: General Experimental Workflow.
Data Presentation
The activity of GLP-1 Receptor Agonist 9 Citrate should be compared against a well-characterized reference agonist, such as native GLP-1 (7-36) or Semaglutide.
Table 1: Receptor Binding Affinity
| Compound | Cell Line | Radioligand | Ki (nM) |
|---|---|---|---|
| GLP-1 (7-36) (Reference) | CHO-K1-hGLP-1R | 125I-Exendin(9-39) | 1.5 ± 0.2 |
| Semaglutide (Reference) | CHO-K1-hGLP-1R | 125I-Exendin(9-39) | 0.8 ± 0.1 |
| GLP-1R Agonist 9 Citrate | CHO-K1-hGLP-1R | 125I-Exendin(9-39) | 1.2 ± 0.3 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Functional Potency and Efficacy
| Assay | Parameter | GLP-1 (7-36) | Semaglutide | GLP-1R Agonist 9 Citrate |
|---|---|---|---|---|
| cAMP Accumulation | EC50 (pM) | 5.5 ± 0.9 | 15.2 ± 2.1 | 8.9 ± 1.5 |
| Emax (% of GLP-1) | 100% | 110 ± 5% | 105 ± 4% | |
| β-Arrestin 2 Recruitment | EC50 (pM) | 80.1 ± 10.5 | 150.5 ± 18.2 | 125.7 ± 15.1 |
| Emax (% of GLP-1) | 100% | 95 ± 8% | 98 ± 6% | |
| ERK 1/2 Phosphorylation | EC50 (pM) | 250.3 ± 30.1 | 450.8 ± 55.6 | 310.4 ± 40.2 |
| Emax (% of GLP-1) | 100% | 102 ± 7% | 99 ± 5% |
Data are presented as mean ± SEM from at least three independent experiments using HEK293 cells stably expressing the human GLP-1R. Emax is normalized to the maximum response of the reference agonist GLP-1 (7-36).
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1 receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Radioligand: 125I-Exendin(9-39) (a high-affinity GLP-1R antagonist).
-
Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists (e.g., GLP-1 (7-36)).
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold PBS with 0.1% BSA.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates (e.g., Millipore MultiScreen).
Protocol:
-
Membrane Preparation:
-
Culture cells to ~90% confluency, harvest, and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of serially diluted test compound or reference agonist.
-
Add 50 µL of 125I-Exendin(9-39) at a final concentration near its Kd value (e.g., 50 pM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg protein/well).
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Termination and Filtration:
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 300 µL of ice-cold wash buffer.
-
-
Detection:
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value using non-linear regression (sigmoidal dose-response).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
cAMP Accumulation Assay
This is a primary functional assay to measure the potency and efficacy of GLP-1R agonists by quantifying the intracellular accumulation of cAMP.[1][5]
Materials:
-
Cells: HEK293 cells stably expressing the hGLP-1R (HEK293-hGLP-1R).[5]
-
Cell Culture Medium: DMEM with 10% FBS.[5]
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.[5]
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or rolipram, to prevent cAMP degradation.
-
Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based kits.[4][5]
-
White, opaque 96-well or 384-well microplates. [5]
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.
-
Assay Initiation:
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[5]
-
Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., add HTRF lysis buffer and detection reagents).
-
Incubate as required by the kit (e.g., 60 minutes at room temperature).
-
Read the plate on a compatible plate reader (e.g., HTRF-certified reader).
-
-
Data Analysis:
-
Plot the response (e.g., HTRF ratio) against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and an indicator of biased agonism.[8][9][12]
Materials:
-
Cells: A cell line engineered for β-arrestin recruitment assays, such as U2OS or HEK293 cells co-expressing hGLP-1R fused to a reporter fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). (e.g., PathHunter® cell line).
-
Assay Buffer: As recommended by the assay provider (e.g., HBSS with 0.1% BSA).
-
Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists.
-
Detection Reagents: As provided in the assay kit (e.g., chemiluminescent substrate).
-
White, opaque 96-well microplates.
Protocol:
-
Cell Seeding: Seed the engineered cells in a white, opaque 96-well plate at the recommended density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.
-
Compound Addition: Add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 and Emax values for β-arrestin 2 recruitment.
-
ERK 1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event activated by GLP-1R.[13]
Materials:
-
Cells: HEK293-hGLP-1R or a relevant cell line like the rat insulinoma cell line INS-1.[14]
-
Serum-free Medium: For cell starvation.
-
Test Compounds: GLP-1R Agonist 9 Citrate, reference agonists.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Detection Kit: e.g., AlphaScreen SureFire, HTRF, or a standard Western Blot setup.
-
Antibodies (for Western Blot): Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. HRP-conjugated secondary antibody.
-
Microplates: Appropriate for the chosen detection method.
Protocol (using a kit like AlphaScreen SureFire):
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours or overnight.
-
-
Agonist Stimulation:
-
Add serial dilutions of the test and reference agonists to the cells.
-
Incubate at 37°C for a predetermined time (typically 5-10 minutes, which should be optimized).[15]
-
-
Cell Lysis:
-
Remove the stimulation medium and add 50 µL of lysis buffer to each well.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer a small volume (e.g., 5 µL) of the lysate to a 384-well plate.
-
Add the detection reagents (e.g., Acceptor and Donor beads) as per the kit manufacturer's instructions.
-
Incubate in the dark for 2 hours at room temperature.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the signal against the log concentration of the agonist and use non-linear regression to determine EC50 and Emax values.
-
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. axxam.com [axxam.com]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
- 8. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. [PDF] β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues. | Semantic Scholar [semanticscholar.org]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: cAMP Accumulation Assay for GLP-1 Receptor Agonist 9 Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. Their therapeutic effects are primarily mediated through the activation of the GLP-1 receptor (GLP-1R), a Gs protein-coupled receptor (GPCR). Upon agonist binding, the GLP-1R stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) 3',5'-monophosphate (cAMP).[1][2][3] This signaling cascade is crucial for glucose-dependent insulin (B600854) secretion and other metabolic benefits.[1][4][5] Therefore, quantifying the accumulation of cAMP in response to novel compounds is a fundamental in vitro assay for identifying and characterizing new GLP-1R agonists.
This document provides a detailed protocol for measuring the potency and efficacy of a novel compound, "GLP-1 receptor agonist 9 citrate," in stimulating cAMP production in a cell-based assay. The protocol utilizes a stable cell line overexpressing the human GLP-1 receptor (hGLP-1R) and a competitive immunoassay technology for the sensitive detection of cAMP.
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist, such as this compound, to the GLP-1R initiates a conformational change in the receptor. This activates the associated heterotrimeric Gs protein, causing the Gαs subunit to exchange GDP for GTP and dissociate from the Gβγ subunits. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to various cellular responses.[1][4][6]
Figure 1: GLP-1 Receptor Signaling Pathway.
Experimental Protocol: cAMP Accumulation Assay
This protocol is designed for a 384-well plate format using a commercially available Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra TR-FRET cAMP assay kit.[7][8][9][10][11] These assays are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[7][10][11][12] An increase in cellular cAMP leads to a decrease in the TR-FRET signal.[7][9]
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (e.g., HEK293/hGLP-1R).[13][14][15][16]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin B).[16]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.[9]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a stock concentration of 250 mM in DMSO.[9][17]
-
Test Compound: this compound, prepared as a stock solution in a suitable solvent (e.g., DMSO or water).
-
Reference Agonist: GLP-1 (7-36) amide or another known GLP-1R agonist (e.g., Exendin-4).[3][18]
-
cAMP Assay Kit: HTRF cAMP Dynamic 2 (Cisbio) or LANCE Ultra cAMP Kit (Revvity), including cAMP standard, labeled cAMP tracer, and specific antibody.[7][9][11][19]
-
Plate: 384-well, low-volume, white, solid-bottom microplate.
-
Plate Reader: A TR-FRET compatible plate reader capable of reading at the appropriate wavelengths (e.g., 320/340 nm excitation and 615/620 nm and 665 nm emission).[10][11]
Assay Workflow
Figure 2: Experimental Workflow Diagram.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture HEK293/hGLP-1R cells in T-175 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and determine the cell density.
-
Dilute the cell suspension to the pre-optimized concentration (e.g., 2,500-10,000 cells/well) in assay buffer containing a final concentration of 0.5 mM IBMX.[12][20] Keep the cell suspension under gentle agitation.
-
-
Compound Preparation:
-
Prepare a serial dilution series of "this compound" and the reference agonist (e.g., GLP-1) in assay buffer. Typically, an 11-point, 3-fold or 10-fold dilution series is prepared to generate a full dose-response curve.
-
Include a vehicle control (assay buffer with the same final concentration of solvent as the test compound).
-
-
Cell Stimulation:
-
cAMP Detection:
-
Prepare the cAMP detection reagents (e.g., Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) in the lysis buffer provided with the kit, according to the manufacturer's instructions.[8][11]
-
Following the stimulation period, add 5 µL of the d2-labeled cAMP solution, followed by 5 µL of the anti-cAMP cryptate antibody solution to each well.[8][20]
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[8][20]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader. The signal is typically read as a ratio of the acceptor's emission (665 nm) to the donor's emission (620 nm).[8]
-
-
Data Analysis:
-
Prepare a cAMP standard curve according to the kit manufacturer's protocol.
-
Convert the raw TR-FRET ratio values from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 (potency) and Emax (efficacy) values for "this compound" and the reference agonist.
-
Data Presentation
The potency (EC50) and efficacy (Emax) of "this compound" should be compared to a known reference agonist. All quantitative data should be summarized in a clear, tabular format.
Table 1: Potency and Efficacy of this compound
| Compound | EC50 (nM) [95% CI] | Emax (% of Reference Agonist) | Hill Slope |
| Reference Agonist (GLP-1) | 0.85 [0.72 - 1.01] | 100% | 1.1 |
| GLP-1R Agonist 9 Citrate | 1.20 [1.05 - 1.37] | 98% | 1.0 |
| Vehicle Control | N/A | 0% | N/A |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a comprehensive protocol for the functional characterization of "this compound" by measuring its ability to stimulate cAMP accumulation. Adherence to this detailed methodology will ensure the generation of robust and reproducible data, which is essential for the evaluation of novel compounds in the drug discovery pipeline for metabolic diseases. The provided diagrams and data table structure facilitate a clear understanding of the underlying biology and a straightforward presentation of the results.
References
- 1. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1R/CRE Luciferase Reporter HEK293 Cell Line - BPS Bioscience [bioscience.co.uk]
- 6. New concept of the glucagon-like peptide-1 signaling pathway on pancreatic insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bioline.ru [bioline.ru]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 16. HEK293/Human GLP-1R Stable Cell Line (Low Expression) | ACROBiosystems [acrobiosystems.com]
- 17. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. genomax.com.sg [genomax.com.sg]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: Luciferase Reporter Gene Assay for GLP-1 Receptor Agonist 9 Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a transformative class of therapeutics for type 2 diabetes and obesity.[1] These drugs mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[2][3] The GLP-1 receptor (GLP-1R) is a Class B G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4]
This application note provides a detailed protocol for assessing the in vitro potency of novel compounds, such as "GLP-1 receptor agonist 9 citrate," using a luciferase reporter gene assay. This widely used cell-based assay quantifies the activation of the GLP-1R by measuring the downstream transcription of a reporter gene (luciferase) linked to a cAMP Response Element (CRE).[5] The luminescence generated is directly proportional to the level of receptor activation, allowing for the determination of agonist potency (e.g., EC₅₀ values).[5]
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist initiates a signaling cascade that results in the transcription of genes regulated by the cAMP Response Element (CRE). This process is the foundation of the CRE-luciferase reporter assay.
References
- 1. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for High-Throughput Screening of Novel GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) and characterization of novel glucagon-like peptide-1 receptor (GLP-1R) agonists. The GLP-1 receptor is a well-validated target for the treatment of type 2 diabetes and obesity.[1][2] Activation of this G protein-coupled receptor (GPCR) by endogenous GLP-1 potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[1][3] The protocols outlined below describe robust cell-based assays suitable for identifying and characterizing new chemical entities with therapeutic potential.
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor primarily signals through the Gαs protein pathway.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] Elevated intracellular cAMP levels activate protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), leading to downstream effects such as insulin granule exocytosis. Additionally, GLP-1R activation can trigger the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[4]
High-Throughput Screening (HTS) Workflow
The discovery of novel GLP-1R agonists typically follows a multi-stage HTS workflow designed to efficiently screen large compound libraries and identify promising lead candidates. The process begins with a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity, determine potency and efficacy, and characterize the mechanism of action.
Data Presentation: Summary of HTS Assay Performance
The following table summarizes typical performance characteristics of various HTS assays for GLP-1R agonists.
| Assay Type | Principle | Throughput | Readout | Advantages | Disadvantages |
| cAMP Accumulation (HTRF) | Competitive immunoassay measuring intracellular cAMP levels. | High | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Homogeneous, sensitive, direct measure of Gαs activation. | Requires specific plate reader, potential for compound interference. |
| Reporter Gene (Luciferase) | Agonist-induced cAMP production drives expression of a luciferase reporter gene. | High | Luminescence | High sensitivity, good signal-to-background ratio. | Indirect measure of receptor activation, requires longer incubation. |
| FRET-based cAMP | A biosensor changes conformation upon cAMP binding, altering FRET. | Medium-High | Fluorescence Resonance Energy Transfer (FRET) | Real-time kinetics, cell-based. | Lower throughput than endpoint assays, requires specialized biosensors. |
| BRET-based β-Arrestin Recruitment | Agonist-induced interaction between a luciferase-tagged receptor and a fluorescently-tagged β-arrestin. | Medium-High | Bioluminescence Resonance Energy Transfer (BRET) | Measures a distinct signaling pathway, useful for biased agonism studies. | Requires co-expression of tagged proteins, potential for steric hindrance. |
Experimental Protocols
Primary HTS: cAMP Accumulation Assay (HTRF)
This protocol describes a homogeneous, high-throughput assay to quantify intracellular cAMP levels following GLP-1R activation using HTRF technology.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (phosphodiesterase inhibitor).
-
Test compounds and reference agonist (e.g., GLP-1 (7-36)).
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).
-
384-well, low-volume, white assay plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Culture HEK293-hGLP-1R cells to 80-90% confluency.
-
On the day of the assay, wash cells with PBS and harvest using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well assay plate.
-
Add 50 nL of test compounds or reference agonist at various concentrations.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of the agonist to determine EC50 values.
-
Primary HTS: Luciferase Reporter Gene Assay
This protocol outlines a cell-based assay that measures the transcriptional activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.
Materials:
-
HEK293 or CHO cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
-
Cell culture medium.
-
Assay medium: Serum-free medium.
-
Test compounds and reference agonist.
-
Luciferase assay reagent (e.g., ONE-Glo™ from Promega).
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.[1]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the log concentration of the agonist to determine EC50 values.
-
Hit Validation: β-Arrestin Recruitment Assay (BRET)
This protocol describes a BRET-based assay to monitor the interaction between GLP-1R and β-arrestin, a key step in receptor desensitization and an indicator of biased agonism.[4][5]
Materials:
-
HEK293 cells co-expressing GLP-1R fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell culture medium.
-
Assay buffer: HBSS or phenol (B47542) red-free medium.
-
Test compounds and reference agonist.
-
Coelenterazine (B1669285) h (BRET substrate).
-
White, opaque 96- or 384-well microplates.
-
BRET-compatible plate reader with dual-wavelength detection.
Protocol:
-
Cell Preparation:
-
Culture the BRET-engineered cells to 80-90% confluency.
-
Harvest and resuspend the cells in assay buffer.
-
-
Assay Procedure:
-
Dispense the cell suspension into a white microplate.
-
Add test compounds or reference agonist at various concentrations.
-
Incubate at 37°C for 15-30 minutes.
-
-
BRET Measurement:
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence emission at two wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (emission at 530 nm / emission at 485 nm).
-
Plot the BRET ratio against the log concentration of the agonist to determine EC50 values for β-arrestin recruitment.
-
Hit Characterization: Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the GLP-1 receptor.
Materials:
-
U2OS or HEK293 cells stably expressing a tagged GLP-1R (e.g., with ProLink™ tag).
-
Cell culture medium.
-
Test compounds and reference agonist.
-
Enzyme Acceptor (EA)-tagged endosome marker.
-
Detection reagents for the enzyme fragment complementation (EFC) system.
-
Chemiluminescent plate reader.
Protocol:
-
Cell Seeding:
-
Seed the engineered cells in a 96- or 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Add test compounds or reference agonist at various concentrations.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor internalization.
-
-
Detection:
-
Add the EFC detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal upon complementation of the enzyme fragments when the receptor internalizes to the endosomes.
-
-
Data Analysis:
-
Measure the chemiluminescent signal.
-
Plot the signal against the log concentration of the agonist to determine the EC50 for receptor internalization.
-
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard in vivo assay to evaluate the glucose-lowering efficacy of a lead candidate.[6]
Materials:
-
Diabetic mouse model (e.g., db/db mice or diet-induced obese mice).
-
Test compound formulated for administration (e.g., subcutaneous injection).
-
Glucose solution (2 g/kg).
-
Blood glucose meter and test strips.
Protocol:
-
Animal Preparation:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[6]
-
-
Compound Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
-
Glucose Challenge:
-
At a specified time post-compound administration (e.g., 30-60 minutes), administer a glucose bolus via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (0 min) and at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6]
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect.
-
Quantitative Data Summary
The following tables provide representative quantitative data for known and novel GLP-1R agonists.
Table 1: In Vitro Potency and Efficacy of Known GLP-1R Agonists
| Compound | Assay Type | EC50 (nM) | % Efficacy (vs. GLP-1) | Reference |
| GLP-1 (7-36) | cAMP Accumulation | 0.1 - 1.0 | 100% | [1] |
| Exenatide | cAMP Accumulation | 0.5 - 5.0 | 100% | [7] |
| Liraglutide | cAMP Accumulation | 0.2 - 2.0 | 100% | [7] |
| Semaglutide | cAMP Accumulation | 0.1 - 1.0 | 100% | [1] |
| Tirzepatide | cAMP Accumulation | 0.2 - 2.0 | 100% | [8] |
Table 2: Representative Data from a Hypothetical HTS Campaign for Novel GLP-1R Agonists
| Compound ID | Primary Screen Hit Rate (%) | Primary Screen Assay | Confirmed Hit EC50 (nM) (cAMP Assay) | β-Arrestin Recruitment EC50 (nM) | Receptor Internalization EC50 (nM) | In Vivo Glucose Lowering (% AUC Reduction) |
| Library A | 1.2 | Luciferase Reporter | - | - | - | - |
| Hit-001 | - | - | 5.2 | 15.8 | 12.3 | 35% |
| Hit-002 | - | - | 12.5 | >1000 | >1000 | 15% |
| Hit-003 | - | - | 2.8 | 8.1 | 6.5 | 45% |
| Hit-004 | - | - | 25.1 | 50.3 | 45.7 | 20% |
| Liraglutide | - | - | 0.8 | 3.5 | 2.9 | 50% |
Note: The data in Table 2 is representative and intended for illustrative purposes. Actual hit rates and potencies will vary depending on the compound library and screening conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of LY3298176, a novel dual GIP and GLP-1 receptor agonist, in patients with type 2 diabetes: a randomised, placebo-controlled and active comparator-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Structural insights into the activation of GLP-1R by a small molecule agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tirzepatide: A Novel, Once-weekly Dual GIP and GLP-1 Receptor Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Testing of GLP-1 Receptor Agonists
Compound: GLP-1 Receptor Agonist 9 Citrate (B86180) (Represented by Liraglutide)
Audience: Researchers, scientists, and drug development professionals.
Purpose: These application notes provide a comprehensive overview of preclinical animal models and detailed experimental protocols for the in vivo evaluation of GLP-1 receptor agonists. The methodologies outlined are based on established protocols for Liraglutide, a well-characterized GLP-1 receptor agonist, and are adaptable for novel analogues like "GLP-1 Receptor Agonist 9 Citrate."
Introduction to GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. GLP-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, thereby enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety. These multifaceted actions make them effective for the treatment of type 2 diabetes and obesity. In vivo testing is a critical step in the development of new GLP-1R agonists to evaluate their efficacy, safety, and pharmacokinetic profiles.
Animal Models for In Vivo Evaluation
The selection of an appropriate animal model is paramount for the successful in vivo evaluation of a GLP-1R agonist. The choice depends on the specific therapeutic indication being investigated, such as type 2 diabetes, obesity, or cardiovascular disease.
Models for Type 2 Diabetes and Obesity
Both genetic and diet-induced models are widely used to study the metabolic effects of GLP-1R agonists.
-
Leptin-Deficient (ob/ob) Mice: These mice have a spontaneous mutation in the ob gene, leading to a lack of leptin, a hormone that regulates appetite and energy expenditure. Consequently, ob/ob mice develop severe obesity, hyperphagia, and insulin resistance, making them a suitable model for studying the effects of GLP-1R agonists on body weight and glucose metabolism.
-
Leptin Receptor-Deficient (db/db) Mice: These mice possess a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice, including obesity, insulin resistance, and overt type 2 diabetes. They are a standard model for assessing antihyperglycemic agents.
-
Diet-Induced Obesity (DIO) Models: These models, typically using C57BL/6 mice or Sprague-Dawley rats, are fed a high-fat diet for an extended period (8-16 weeks) to induce obesity, insulin resistance, and dyslipidemia. DIO models are considered more translationally relevant to human obesity as they mimic the etiological factors of a high-calorie diet.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and are used as a model for obesity and type 2 diabetes. They exhibit hyperphagia, obesity, hyperlipidemia, and progress to insulin-dependent diabetes.
Models for Cardiovascular Assessment
Given the established cardiovascular benefits of some GLP-1R agonists, specific models are employed to investigate these effects.
-
Apolipoprotein E-Knockout (ApoE-/-) Mice: These mice are deficient in ApoE, a key protein in lipid metabolism. When fed a high-fat diet, they develop severe hypercholesterolemia and atherosclerotic plaques, making them a suitable model for studying the impact of GLP-1R agonists on atherosclerosis.
-
Spontaneously Hypertensive Rats (SHR): This inbred strain develops hypertension without any specific experimental intervention and is a widely used model for studying the effects of antihypertensive drugs.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of a novel GLP-1R agonist.
General Preparation and Administration
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the start of the experiment. This includes standardizing the light-dark cycle, temperature, and humidity.
-
Compound Formulation: "this compound" should be dissolved in a sterile vehicle, such as phosphate-buffered saline (PBS) or a citrate buffer. The formulation should be prepared fresh daily.
-
Route of Administration: GLP-1R agonists are typically administered via subcutaneous (s.c.) injection. The injection volume should be adjusted based on the animal's body weight.
Metabolic Studies
The OGTT is a fundamental test to assess glucose metabolism and the insulinotropic effects of the GLP-1R agonist.
-
Procedure:
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Record the baseline body weight and collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
-
Administer "this compound" or vehicle via subcutaneous injection.
-
After a predetermined time (e.g., 30 minutes), administer a glucose bolus orally (gavage) at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose excursion.
This study evaluates the effect of the GLP-1R agonist on appetite and body weight.
-
Procedure:
-
House animals individually to allow for accurate food intake measurement.
-
Record the initial body weight of each animal.
-
Administer "this compound" or vehicle daily at the same time each day.
-
Measure and record the body weight of each animal daily.
-
Measure and record the amount of food consumed by each animal daily.
-
-
Duration: The study can be short-term (e.g., 7 days) or long-term (e.g., 4-8 weeks).
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies with Liraglutide in relevant animal models. These provide a benchmark for evaluating "this compound."
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Glucose AUC (OGTT) | db/db mice | Liraglutide (200 µg/kg) | ↓ 40-50% vs. Vehicle | |
| Body Weight Change (28 days) | DIO mice | Liraglutide (200 µg/kg/day) | ↓ 15-20% vs. Vehicle | |
| Cumulative Food Intake (7 days) | ob/ob mice | Liraglutide (200 µg/kg/day) | ↓ 25-35% vs. Vehicle | |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats | Liraglutide (75 µg/kg/day) | ↓ 10-15 mmHg vs. Vehicle | |
| Atherosclerotic Plaque Area | ApoE-/- mice on high-fat diet | Liraglutide (300 µg/kg/day) | ↓ 30-40% vs. Vehicle |
Visualization of Pathways and Workflows
GLP-1 Receptor Signaling Pathway in Pancreatic β-Cells
Caption: GLP-1R signaling cascade in pancreatic β-cells.
Experimental Workflow for In Vivo Evaluation
Caption: Preclinical in vivo experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with GLP-1 Receptor Agonist 9 Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experiments with GLP-1 Receptor Agonist 9 Citrate.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers (e.g., PBS, Tris). What is the recommended first step?
A1: Due to the hydrophobic nature of many peptides, direct dissolution in aqueous buffers can be challenging.[1] The recommended initial step is to create a stock solution in a suitable organic solvent. For this compound, Dimethyl Sulfoxide (DMSO) is a good starting point as it is known to solubilize this compound.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects on your biological system.[3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several strategies to mitigate this:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while gently vortexing or stirring the buffer.[4] This helps to avoid localized high concentrations of the peptide that can lead to aggregation.
-
Sonication: After dilution, briefly sonicate the solution in a water bath. This can help to break up small aggregates and improve dissolution.[5]
-
pH Adjustment: The solubility of peptides is highly dependent on pH.[6] GLP-1 agonists, in particular, can exhibit altered solubility and aggregation kinetics with minor pH shifts.[7] Experiment with buffers of different pH values to find the optimal condition for your specific peptide concentration. For some GLP-1 analogs, solubility is greater at a slightly basic pH (e.g., pH 8.15 for liraglutide).[8]
-
Use of Excipients: Consider the inclusion of solubility-enhancing excipients in your buffer. These can include surfactants (e.g., Polysorbate 80), co-solvents (e.g., glycerol), or stabilizers (e.g., mannitol).[9][10]
Q3: How does the pH of the buffer affect the solubility of this compound?
A3: The net charge of a peptide, which is influenced by the pH of the solution, plays a crucial role in its solubility. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the pH of the buffer away from the pI, the peptide becomes more charged, leading to increased repulsion between molecules and improved solubility in water. For GLP-1 agonists, which may have a pI that makes them less soluble at neutral pH, adjusting the pH to be more acidic or basic can significantly enhance solubility.[11]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, other organic solvents can be used, but their compatibility with your experimental system must be considered. Alternatives to DMSO include N,N-dimethylformamide (DMF), isopropanol, or methanol.[12] However, DMSO is often preferred due to its relatively low toxicity in many biological assays.[5]
Q5: How can I assess if my dissolved this compound is aggregated?
A5: Peptide aggregation can be a significant issue, potentially affecting experimental results. Several techniques can be used to assess aggregation:
-
Visual Inspection: A cloudy or hazy appearance of the solution is a primary indicator of aggregation.[5]
-
UV-Vis Spectroscopy: An increase in absorbance at 340-600 nm can indicate the presence of light-scattering aggregates.[13]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[14]
-
Size Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size and can be used to quantify the amount of monomeric versus aggregated peptide.[15]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which binds to amyloid-like fibrils, can help detect certain types of aggregates.[16]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffer
Experimental Workflow for Solubility Testing
Caption: Workflow for testing and optimizing the solubility of GLP-1 RA 9 Citrate.
Data Presentation: Effect of pH on Solubility
| Buffer pH | Solubility of GLP-1 RA 9 Citrate (mg/mL) | Observations |
| 5.0 | < 0.1 | Heavy precipitation |
| 6.0 | 0.2 | Significant precipitation |
| 7.0 | 0.5 | Moderate precipitation |
| 7.4 | 0.8 | Slight cloudiness |
| 8.0 | 1.5 | Clear solution |
| 8.5 | > 2.0 | Clear solution |
| Note: This is hypothetical data for illustrative purposes. |
Issue 2: Peptide Aggregation
Experimental Protocol: Quantification of Aggregation by SEC-HPLC
-
Prepare Mobile Phase: A typical mobile phase for peptide analysis is a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). For example, a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Equilibrate the Column: Use a size-exclusion column suitable for the molecular weight of the peptide. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare Sample: Dissolve the this compound in the desired buffer at the target concentration. Filter the sample through a 0.22 µm filter before injection.
-
Inject Sample: Inject a known volume of the sample onto the column.
-
Run the Gradient: Run a suitable gradient to separate the monomeric peptide from potential dimers and higher-order aggregates.
-
Analyze Data: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). The monomeric peptide will elute as a major peak, while aggregates will elute earlier as distinct peaks. Integrate the peak areas to determine the percentage of monomer and aggregates.
Data Presentation: Effect of Excipients on Aggregation
| Excipient (Concentration) | % Monomer (by SEC-HPLC) | % Aggregate (by SEC-HPLC) |
| None | 85% | 15% |
| Polysorbate 80 (0.02%) | 95% | 5% |
| Mannitol (5%) | 92% | 8% |
| L-Arginine (50 mM) | 98% | 2% |
| Note: This is hypothetical data for illustrative purposes. |
GLP-1 Receptor Signaling Pathway
Understanding the biological context of your experiments is crucial. Below is a simplified diagram of the GLP-1 receptor signaling pathway.
Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.
References
- 1. books.rsc.org [books.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biomatik.com [biomatik.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of MK-1462: GLP-1 and Glucagon Receptor Dual Agonist for the Treatment of Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of GLP-1 Receptor Agonists in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of GLP-1 receptor agonists in solution, with a particular focus on challenges encountered in citrate-buffered formulations.
Frequently Asked Questions (FAQs)
Q1: What is GLP-1 receptor agonist aggregation?
A1: GLP-1 receptor agonist aggregation is a process where individual peptide molecules self-associate to form larger, often non-functional and potentially immunogenic, complexes.[1] These can range from soluble oligomers to larger, insoluble fibrils or amorphous aggregates.[1] Aggregation is a critical concern in the development of therapeutic peptides as it can lead to loss of biological activity and presents a significant challenge to their formulation and long-term stability.[2]
Q2: What are the common factors that induce aggregation of GLP-1 receptor agonists?
A2: Several factors can induce the aggregation of GLP-1 receptor agonists in solution. These include:
-
pH: The pH of the solution is a critical factor, as it affects the net charge of the peptide and can lead to conformational changes that expose hydrophobic regions prone to aggregation.[1][2][3]
-
Concentration: Higher concentrations of the peptide can increase the likelihood of intermolecular interactions and subsequent aggregation.[3]
-
Temperature: Elevated temperatures can induce unfolding and aggregation.
-
Agitation: Mechanical stress from shaking or stirring can promote aggregation.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.
-
Excipients: The presence of certain excipients can either stabilize or destabilize the peptide formulation.
Q3: What is the role of citrate (B86180) in the aggregation of GLP-1 receptor agonists?
A3: Citrate is a commonly used buffer in pharmaceutical formulations. Its effect on GLP-1 receptor agonist aggregation can be complex. On one hand, citrate can act as a stabilizer through a mechanism of preferential exclusion, leading to the preferential hydration of the protein. However, the presence of citrate, particularly at acidic pH, has been associated with protein aggregation. For instance, significant aggregation of an IgG4 monoclonal antibody was observed in a 25 mM citrate buffer at pH 3.5.[4] The multivalent nature of citrate ions can also influence the ionic strength of the solution, which in turn affects the electrostatic repulsion between peptide molecules. At certain pH values, citrate may screen the charges on the peptide surface, reducing repulsion and thereby promoting aggregation.[5]
Q4: How does pH influence the aggregation of GLP-1 receptor agonists?
A4: The pH of the solution has a profound impact on the aggregation kinetics of GLP-1 receptor agonists. Studies have shown that GLP-1 has a high propensity to aggregate over a wide pH range. For example, aggregation has been observed at both acidic pH levels (pH 3 and 4) and near-neutral to slightly alkaline pH levels (pH 7.5-8.2).[3] The aggregation kinetics can also switch depending on the pH. At pH 8.2, GLP-1 aggregation follows a typical nucleation-polymerization mechanism, while at pH 7.5, unusual kinetics are observed where the lag time for aggregation increases with increasing peptide concentration, suggesting the formation of off-pathway oligomers.[2][6][7]
Troubleshooting Guides
Issue 1: Unexpected precipitation or turbidity is observed in a citrate-buffered GLP-1 receptor agonist solution.
| Possible Cause | Troubleshooting Step |
| pH of the citrate buffer is suboptimal. | Verify the pH of your buffer. GLP-1 agonists can be susceptible to aggregation at acidic pH in the presence of citrate.[4] Consider adjusting the pH to a more neutral or slightly alkaline range, if compatible with your experimental goals. |
| High concentration of the GLP-1 receptor agonist. | Try reducing the working concentration of your peptide. Higher concentrations increase the probability of intermolecular interactions leading to aggregation.[3] |
| Inappropriate storage conditions. | Ensure the solution is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. |
| Mechanical stress. | Minimize agitation or vigorous vortexing of the solution. Gentle mixing is recommended. |
Issue 2: Inconsistent results in aggregation assays (e.g., Thioflavin T assay).
| Possible Cause | Troubleshooting Step |
| Variability in sample preparation. | Ensure consistent and precise preparation of all solutions, including the peptide stock, buffer, and Thioflavin T (ThT) reagent. Always filter the ThT stock solution.[8] |
| Inconsistent incubation conditions. | Maintain a constant temperature and agitation speed (if applicable) throughout the assay. Seal the plate to prevent evaporation. |
| Interference from buffer components. | Be aware that the fluorescence of ThT can be pH-dependent. Run appropriate controls with buffer and ThT alone to establish a baseline. |
| Formation of off-pathway oligomers. | At certain pH values (e.g., pH 7.5), GLP-1 can form off-pathway oligomers that may not bind ThT efficiently, leading to unusual aggregation kinetics.[2][6][7] Consider using complementary techniques like Size-Exclusion Chromatography (SEC) to detect these species. |
Issue 3: Difficulty in detecting and quantifying aggregates by Size-Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Step |
| Non-specific interactions with the SEC column. | The hydrophobic nature of some GLP-1 agonists can lead to interactions with the stationary phase, causing peak tailing. Consider using a column with a hydrophilic stationary phase or optimizing the mobile phase with organic solvents (e.g., acetonitrile) or acids (e.g., acetic acid).[9][10] |
| Poor resolution between monomer and aggregate peaks. | Optimize the SEC method by adjusting the flow rate, mobile phase composition, and column length. A longer column or a column with a smaller particle size can improve resolution. |
| Low abundance of aggregates. | Increase the injection volume or concentrate the sample to improve the detection of low-level aggregates. |
| Reversible aggregation. | Some non-covalent aggregates may dissociate during the SEC run. It can be challenging to distinguish between reversible and irreversible aggregates using SEC alone.[9] |
Data Presentation
Table 1: Effect of pH on the Aggregation of GLP-1 as Monitored by Thioflavin T (ThT) Fluorescence.
Data extracted from a study on GLP-1 aggregation kinetics. The table shows the time (in hours) to reach half-maximal ThT fluorescence (t1/2), which is inversely related to the aggregation rate.
| Peptide Concentration (µM) | t1/2 at pH 3.0 (hours) | t1/2 at pH 4.0 (hours) | t1/2 at pH 7.5 (hours) |
| 25 | > 144 | ~50 | > 144 |
| 50 | > 144 | ~75 | > 144 |
| 75 | ~60 | ~100 | > 144 |
| 100 | ~40 | ~120 | > 144 |
Data adapted from Energy Landscapes and Structural Ensembles of Glucagon-like Peptide-1 Monomers, The Journal of Physical Chemistry B, 2024.[3] At low concentrations, aggregation is faster at pH 4.0, while at higher concentrations, it is faster at pH 3.0. Aggregation is significantly slower at pH 7.5 under these conditions.[3]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol describes a method to monitor the aggregation of GLP-1 receptor agonists in real-time.
Materials:
-
GLP-1 receptor agonist stock solution
-
Assay buffer (e.g., 25 mM citrate buffer at the desired pH)
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm filter)[8]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, combine the GLP-1 receptor agonist at the desired final concentration, the assay buffer, and ThT to a final concentration of 25 µM.[8] The total volume in each well should be consistent (e.g., 200 µL).
-
Include controls: Prepare wells with the buffer and ThT only to measure the background fluorescence.
-
Incubation: Place the sealed plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C). If required, set the reader to shake the plate between readings.
-
Fluorescence Measurement: Monitor the ThT fluorescence over time. Set the excitation wavelength to approximately 450 nm and the emission wavelength to approximately 485 nm.[8]
-
Data Analysis: Plot the fluorescence intensity against time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau, indicating the formation of amyloid-like fibrils.
Protocol 2: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
This protocol outlines a general method for separating and quantifying monomers, oligomers, and larger aggregates of GLP-1 receptor agonists.
Materials and Equipment:
-
HPLC or UPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for peptides (e.g., with a pore size of ~150-300 Å)
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS) with an organic modifier like acetonitrile, or a buffer containing acetic acid)[9][11]
-
GLP-1 receptor agonist sample
-
Molecular weight standards for column calibration (optional)
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare the GLP-1 receptor agonist sample in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Injection: Inject a defined volume of the sample onto the column.
-
Chromatographic Separation: The separation occurs based on the hydrodynamic volume of the molecules. Larger molecules (aggregates) will elute first, followed by oligomers, and finally the monomer.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the different species (monomer, dimer, higher-order aggregates). The percentage of each species can be calculated by dividing the area of the individual peak by the total area of all peaks.
Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Glucagon-like peptide 1 aggregates into low-molecular-weight oligomers off-pathway to fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Aggregate Analysis of Semaglutide Using a Biozen dSEC-1 SEC Column [phenomenex.com]
- 11. phenomenex.com [phenomenex.com]
Technical Support Center: Optimizing GLP-1 Receptor Agonist Citrate Binding Affinity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the binding affinity of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, with a specific focus on the potential role of citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of citrate in formulations of GLP-1 receptor agonists?
A1: In oral peptide formulations, citric acid primarily functions to inhibit proteolytic degradation. It achieves this by maintaining a low pH in the local environment of the gut, which inhibits the activity of digestive enzymes. While citrate is known for its calcium-chelating properties, this action is less significant at the acidic pH required for proteolysis inhibition and is not considered its main mechanism for improving oral peptide delivery.[1][2]
Q2: Does citrate directly act as an allosteric modulator to enhance the binding affinity of GLP-1 receptor agonists?
A2: Currently, there is no direct evidence in the public domain to suggest that citrate acts as a positive allosteric modulator (PAM) for the GLP-1 receptor to directly enhance agonist binding affinity. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site (orthosteric site) to induce a conformational change that can potentiate or inhibit the agonist's effect.[3][4][5][6] While the concept of allosteric modulation is a promising strategy in GPCR drug discovery, the role of citrate in this capacity for GLP-1R has not been established.[3][7]
Q3: What are the key signaling pathways activated by the GLP-1 receptor?
A3: The GLP-1 receptor is a class B G protein-coupled receptor (GPCR).[8][9] Upon agonist binding, it primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cAMP increase activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which are crucial for downstream effects like insulin (B600854) secretion. There is also evidence that the GLP-1R can couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway.
Q4: What are the critical factors that influence the binding affinity of a GLP-1 receptor agonist?
A4: Several factors can influence binding affinity, including:
-
Amino Acid Sequence: The specific amino acid sequence of the agonist peptide is a primary determinant of its interaction with the receptor.[10]
-
Three-Dimensional Conformation: The agonist's secondary and tertiary structure dictates how well it fits into the receptor's binding pocket.
-
Post-Translational Modifications: Modifications such as fatty acid acylation can significantly enhance binding affinity and duration of action.
-
Receptor Conformation: The conformational state of the GLP-1 receptor itself can be influenced by the cell membrane environment and interactions with intracellular signaling proteins.
-
Experimental Conditions: In vitro binding affinity measurements can be affected by buffer composition (pH, ionic strength), temperature, and the presence of detergents or other excipients.[11]
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | Radioligand is too hydrophobic. Inappropriate concentration of radioligand. Insufficient washing. Radioligand binding to filters or plates. | Use a less hydrophobic radioligand if possible. Decrease the concentration of the radioligand.[12] Increase the number and volume of wash steps with ice-cold buffer.[12][13] Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[12] |
| Low or No Specific Binding | Degraded or inactive receptor preparation. Low receptor density in the cell/tissue preparation. Insufficient incubation time to reach equilibrium. Incorrect assay buffer composition. | Verify receptor integrity and presence using methods like Western blotting.[13] Use a cell line with higher receptor expression or enrich the membrane preparation. Determine the time to equilibrium through kinetic experiments.[12] Optimize buffer components, including pH, ions, and co-factors. |
| High Variability Between Replicates | Inconsistent pipetting. Incomplete mixing of reagents. Temperature fluctuations during incubation. Issues with the filtration or washing process. | Use calibrated pipettes and ensure proper technique. Thoroughly mix all solutions before and during the assay. Maintain a constant and uniform temperature during incubation. Ensure consistent and rapid filtration and washing for all samples. |
| Calculated Affinity (Kd/Ki) Differs from Literature | Radioligand depletion (more than 10% of the radioligand is bound). Assay not at equilibrium. Differences in cell line, receptor construct, or assay conditions. | Reduce the amount of receptor in the assay.[14] Increase incubation time.[14] Carefully document and compare all experimental parameters with the literature source. |
Surface Plasmon Resonance (SPR) Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Baseline Drift or Instability | Incomplete surface regeneration. Buffer mismatch between running buffer and sample buffer. Air bubbles in the system. Temperature fluctuations. | Optimize regeneration conditions (e.g., different buffer, contact time).[15][16] Ensure precise matching of all buffer components, including additives like DMSO. Degas all solutions thoroughly before use. Allow the instrument and all solutions to equilibrate to the operating temperature. |
| Non-Specific Binding (NSB) | Analyte is sticking to the sensor chip surface. Insufficient blocking of the surface. | Add a blocking agent like BSA or a non-ionic detergent (e.g., Tween-20) to the running buffer. Use a reference flow cell with an appropriate negative control to subtract NSB.[17] |
| Low Signal or No Binding Response | Inactive immobilized ligand (receptor). Low concentration of analyte. Mass transport limitation. | Use a capture-based immobilization method to ensure proper orientation and activity of the GPCR.[16] Increase the concentration of the analyte. Increase the flow rate or use a lower density of immobilized ligand. |
| Irregular Sensorgram Shape | Analyte aggregation. Heterogeneous analyte. Complex binding kinetics (e.g., multi-step interaction). | Include a "size exclusion chromatography" step for the analyte immediately before the SPR run. Ensure high purity of the analyte. Fit the data to more complex binding models (e.g., two-state binding). |
Quantitative Data Summary
The following table summarizes the binding affinities of various GLP-1 receptor agonists. Note that experimental conditions can significantly influence these values.
| Agonist | Receptor Source | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| Semaglutide | GLP-1R | Computational | 3.4 x 10⁻⁶ M (Kd) | [10] |
| Semaglutide Analogue | GLP-1R | Computational | 3.0 x 10⁻⁸ M (Kd) | [1][10] |
| Liraglutide | INS-1 cells | Radioligand Binding | 128.8 ± 30.4 nM (Kd) | [18] |
| Exenatide | Isolated GLP-1R NTD | Radioligand Binding | ~6 nM (Kd) | [2] |
| GLP-1(7-36) | Isolated GLP-1R NTD | Radioligand Binding | >500 nM (Kd) | [2] |
| Danuglipron | GLP-1R | Functional Assay | 51 nM (Ki) | [19] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a non-radiolabeled GLP-1 receptor agonist by measuring its ability to compete with a known radioligand for binding to the GLP-1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human GLP-1 receptor.
-
Radioligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)).
-
Unlabeled test agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Non-Specific Binding (NSB) Wells: Add a high concentration of a known non-radiolabeled ligand to determine the level of non-specific binding.
-
Total Binding Wells: Add assay buffer only.
-
Competition Wells: Add serial dilutions of the unlabeled test agonist.
-
Add Radioligand: Add the radioligand to all wells at a final concentration close to its Kd value.
-
Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test agonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol outlines the steps to measure the association (kon) and dissociation (koff) rates, and to calculate the dissociation constant (Kd), for the binding of a GLP-1 receptor agonist to the immobilized GLP-1 receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified, soluble GLP-1 receptor preparation.
-
GLP-1 receptor agonist (analyte).
-
Running Buffer: HBS-EP+ (or a buffer optimized for GPCR stability, potentially containing a mild detergent like 0.01% DDM).
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution, to be optimized).
Procedure:
-
Surface Preparation: Activate the sensor chip surface using an injection of EDC/NHS.
-
Ligand Immobilization: Inject the purified GLP-1 receptor over the activated surface to achieve the desired immobilization level. A capture-based approach using an anti-tag antibody is often preferred for GPCRs to maintain their native conformation.
-
Blocking: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
System Stabilization: Allow the baseline to stabilize by flowing running buffer over the surface.
-
Analyte Injection (Association): Inject a series of concentrations of the GLP-1 receptor agonist over the immobilized receptor surface at a constant flow rate. This allows for the monitoring of the binding event in real-time.
-
Dissociation: After the association phase, switch back to flowing only the running buffer over the surface to monitor the dissociation of the agonist from the receptor.
-
Regeneration: Inject the regeneration solution to remove all bound analyte from the receptor surface, preparing it for the next cycle.
-
Data Analysis:
-
Reference subtract the data from a control flow cell.
-
Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
The fitting will yield the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon.
-
Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Workflow for Binding Affinity Optimization.
Caption: Troubleshooting Decision Tree for Binding Assays.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. schrodinger.com [schrodinger.com]
- 9. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 18. researchgate.net [researchgate.net]
- 19. rcsb.org [rcsb.org]
Technical Support Center: In Vitro Assays for GLP-1 Receptor Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro assays to characterize GLP-1 receptor agonists, with special considerations for compounds like GLP-1 receptor agonist 9 citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro assays for characterizing GLP-1 receptor agonists?
A1: The primary assays for characterizing GLP-1 receptor agonists include:
-
cAMP Accumulation Assays: These are the primary functional assays to measure the potency and efficacy of agonists by quantifying the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.[1][2][3]
-
ERK1/2 Phosphorylation Assays: These assays measure the activation of the MAP kinase signaling pathway, providing insights into downstream signaling events.[4][5]
-
Receptor Binding Assays: These assays determine the affinity of the agonist for the GLP-1 receptor, typically using a radiolabeled ligand.[6][7]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) to measure receptor activation.[1][8][9]
Q2: I am observing no or very low signal in my cAMP assay. What are the common causes?
A2: Low or no signal in a cAMP assay can stem from several factors related to the cells, reagents, or the assay protocol itself. Common culprits include low GLP-1 receptor expression in the cell line, degradation of the agonist, degradation of cAMP by phosphodiesterases (PDEs), or suboptimal cell density.[10]
Q3: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay?
A3: Yes, it is highly recommended to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your cAMP assay.[2][10] PDEs are enzymes that rapidly degrade cAMP. By inhibiting their activity, you can prevent the breakdown of newly synthesized cAMP, leading to its accumulation and a more robust and detectable signal.[10]
Q4: Can serum in my cell culture medium affect my assay results?
A4: Yes, serum can interfere with GLP-1R assays. It contains factors that can either stimulate or inhibit adenylyl cyclase, potentially leading to high background or a diminished response to the agonist.[10] It is often recommended to serum-starve the cells for a few hours before the experiment to minimize these effects.[5]
Q5: I'm working with GLP-1 receptor agonist 9 citrate and am having solubility issues. What should I do?
A5: this compound may require specific solvent conditions for solubilization. If you observe precipitation, consider using a solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil. Gentle heating and/or sonication can also aid in dissolution.[11] For in vitro assays, ensure the final concentration of solvents like DMSO is compatible with your cell line and assay, as high concentrations can be cytotoxic.[12]
Troubleshooting Guides
Low Signal or No Response
| Potential Cause | Recommended Solution |
| Low GLP-1 Receptor Expression | - Confirm GLP-1R expression in your cell line using qPCR, Western blot, or flow cytometry.- Use a cell line known to endogenously express high levels of GLP-1R or a stably transfected cell line.[10] |
| Compound Degradation/Instability | - Ensure proper storage of the agonist stock solution (e.g., at -80°C for long-term storage).[11]- Prepare fresh dilutions of the agonist for each experiment.[10]- Avoid repeated freeze-thaw cycles.[13] |
| cAMP Degradation | - Include a broad-spectrum PDE inhibitor like IBMX (typically 100-500 µM) in the assay buffer.[2][10] |
| Suboptimal Cell Density | - Optimize cell seeding density. Too few cells will result in a weak signal, while too many can lead to desensitization or other artifacts. |
| Assay Kit Component Issues | - Check the expiration dates of all assay kit components.- Ensure proper storage and handling of all reagents according to the manufacturer's instructions.[10] |
| Incorrect Agonist Concentration Range | - Perform a wide-range dose-response curve to ensure the concentrations tested are appropriate to capture the EC50 value. |
High Background Signal
| Potential Cause | Recommended Solution |
| Serum Interference | - Serum-starve cells for 4-12 hours prior to the assay.[5]- Use a serum-free assay medium for the experiment.[1] |
| High Basal cAMP Levels | - Reduce cell seeding density.- Ensure cells are not over-confluent.- Minimize incubation times where possible. |
| Contaminated Reagents | - Use fresh, sterile reagents and buffers. |
| Autofluorescence/Autoluminescence | - If using a fluorescence- or luminescence-based assay, check for autofluorescence of the compound or plate.- Subtract background readings from wells containing only cells and medium.[8] |
Quantitative Data Summary
The potency (EC50) of GLP-1 receptor agonists can vary significantly depending on the assay conditions, particularly the presence of serum albumin.
Table 1: EC50 Values (pM) of GLP-1 RAs in cAMP Assays under Different Conditions
| Drug | CHO 0% SA | CHO 0.1% BSA | CHO 0.1% OA | CHO 4.4% HSA | EndoC 0.1% BSA |
| GLP-1(7-36)NH2 | Single-digit pM range | - | - | - | Lower potency than in CHO cells |
| Exenatide | Similar potency across CHO formats | - | - | - | Less potent than in CHO cells |
| Dulaglutide | Similar potency across CHO formats | - | - | - | Less potent than in CHO cells |
| Liraglutide | - | Lower EC50 than in 0.1% OA | Higher EC50 than in 0.1% BSA | - | - |
| Semaglutide | - | Higher EC50 than in 0.1% OA | Lower EC50 than in 0.1% BSA | - | - |
| Data adapted from a study on the relationship between in vitro potency and clinical efficacy.[2][14] SA: Serum Albumin, BSA: Bovine Serum Albumin, OA: Ovalbumin, HSA: Human Serum Albumin, CHO: Chinese Hamster Ovary cells, EndoC: EndoC-βH1 cells. |
Table 2: IC50 Values of GLP-1 RAs from a Radioligand Binding Assay
| Compound | IC50 (nM) |
| GLP-1 (7-36) | 1.18 |
| Exendin-4 | 1.3 |
| Semaglutide | 1130 |
| Tirzepatide | 645 |
| Retatrutide | 720 |
| Data obtained using a human GLP-1 receptor and a radioligand competition binding assay.[7] |
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol is adapted for a 96-well plate format using HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
Materials:
-
HEK293-hGLP-1R cells
-
DMEM with 10% FBS
-
Assay Buffer: HBSS with 25 mM HEPES and 0.5 mM IBMX[2]
-
GLP-1 Receptor Agonist (e.g., this compound) and a reference agonist
-
cAMP Dynamic 2 HTRF kit (or equivalent)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells in a 96-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) and culture overnight.
-
Serum Starvation (Optional but Recommended): Gently replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.
-
Assay Initiation: Carefully remove the medium from the wells. Add 50 µL of assay buffer to each well, followed by 50 µL of the prepared agonist dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1][2]
-
cAMP Detection: Following the 30-minute incubation, add the HTRF lysis buffer containing the anti-cAMP cryptate and cAMP-d2 reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[2][10]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[10]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.[10]
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for detecting agonist-induced ERK1/2 phosphorylation in a suitable cell line (e.g., MIN6 or CHO-hGLP-1R).
Materials:
-
MIN6 or other suitable cells expressing GLP-1R
-
Appropriate cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer or other suitable buffer for stimulation
-
GLP-1 Receptor Agonist
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in 6-well plates.[4]
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.[5]
-
Agonist Stimulation: Replace the serum-free medium with KRB buffer and allow cells to stabilize for 2 hours at 37°C. Stimulate the cells by adding the GLP-1R agonist at various concentrations for a predetermined time (e.g., 5-20 minutes).[4]
-
Cell Lysis: After stimulation, place the plate on ice, aspirate the buffer, and add ice-cold lysis buffer. Incubate on ice for 30 minutes.[4]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.[5]
-
Data Analysis: Perform densitometry on the bands to quantify the ratio of phosphorylated ERK to total ERK. Plot the fold increase in phosphorylation over basal against the log concentration of the agonist to determine the EC50.
Visualizations
Signaling Pathways
Caption: GLP-1 Receptor Signaling Pathways.
Experimental Workflow: cAMP Assay
Caption: Experimental Workflow for a cAMP Assay.
Logical Relationship: Troubleshooting Low Signal
Caption: Troubleshooting Logic for Low Signal Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axxam.com [axxam.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of co-agonism at GLP-1 and glucagon receptors to safely maximize weight reduction in DIO-rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of GLP-1 Receptor Agonists
Welcome to the technical support center for researchers working with GLP-1 receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with GLP-1 receptor agonists in preclinical studies?
A1: The most frequently reported off-target effects in preclinical models are gastrointestinal (GI) in nature. These include delayed gastric emptying, nausea, vomiting, and diarrhea.[1] Researchers should be aware of these potential effects as they can influence experimental outcomes, such as food intake and body weight measurements.[2]
Q2: How can I differentiate between on-target GLP-1 receptor-mediated effects and off-target toxicity in my cell-based assays?
A2: It is crucial to run parallel experiments with control cell lines that do not express the GLP-1 receptor. If you observe similar levels of cytotoxicity or other adverse effects in both the GLP-1R-expressing and non-expressing cells, it is likely an off-target effect. Additionally, including a known GLP-1R antagonist in your experimental setup can help determine if the observed effect is mediated through the GLP-1 receptor.
Q3: What is "biased agonism" and how can it be used to mitigate off-target effects?
A3: Biased agonism is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another at the same receptor.[3][4] For the GLP-1 receptor, which signals through G-protein pathways (like cAMP production) and β-arrestin recruitment, developing agonists biased towards G-protein signaling and away from β-arrestin recruitment is a promising strategy.[4][5][6] Reduced β-arrestin recruitment has been associated with a better side-effect profile, including potentially less nausea.[4]
Q4: Are there regulatory guidelines for assessing the off-target effects of peptide therapeutics like GLP-1 receptor agonists?
A4: While there are no specific regulatory guidelines solely for peptide therapeutics, the FDA and other regulatory bodies provide guidance for small molecules and biologics that can be applied to peptides.[7][8] Key considerations include assessing immunogenicity, and conducting safety pharmacology studies.[7][9][10] It is recommended to consult the relevant FDA and ICH guidelines for detailed information.[7]
Troubleshooting Guides
This section provides practical guidance for common issues encountered during in vitro and in vivo experiments with GLP-1 receptor agonists.
In Vitro Experimentation
Problem 1: High level of cell death observed in my GLP-1R expressing cell line after treatment with my novel agonist.
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay: Use a standard assay like the MTT or MTS assay to determine the concentration at which the compound induces cell death.[11][12][13][14]
-
Test in a control cell line: Use a parental cell line that does not express the GLP-1 receptor to see if the cytotoxicity is independent of the target.
-
Include a known GLP-1R antagonist: Co-treatment with an antagonist can help confirm if the effect is on-target.
-
Structural analysis of your compound: Assess the physicochemical properties of your agonist. High lipophilicity or reactive functional groups can sometimes be associated with non-specific toxicity.
-
-
-
Possible Cause 2: On-target but excessive signaling.
-
Troubleshooting Steps:
-
Titrate the dose: Reduce the concentration of the agonist to a range that is pharmacologically relevant for GLP-1R activation but below the cytotoxic threshold.
-
Measure downstream signaling: Quantify cAMP production or other second messengers to correlate receptor activation with the observed cytotoxicity.
-
-
Problem 2: My GLP-1 receptor agonist shows lower than expected potency in my cell-based assay.
-
Possible Cause 1: Interference from serum proteins.
-
Troubleshooting Steps:
-
Reduce or remove serum during the assay: Some GLP-1 receptor agonists, particularly lipidated peptides, can bind to serum albumin, reducing their free concentration and apparent potency.[15] Perform the assay in serum-free media or with a lower serum concentration.[16]
-
Use ovalbumin as a substitute: If a protein carrier is necessary, consider using ovalbumin instead of bovine or human serum albumin.[15]
-
-
-
Possible Cause 2: Poor compound stability.
-
Troubleshooting Steps:
-
Assess compound stability in your assay media: Use techniques like HPLC to determine the stability of your agonist over the course of the experiment.
-
Include protease inhibitors: If degradation by proteases is suspected, consider adding a protease inhibitor cocktail to your assay buffer.
-
-
In Vivo Experimentation
Problem 3: Animals treated with my GLP-1 receptor agonist are showing signs of excessive weight loss and reduced food intake, potentially indicating malaise.
-
Possible Cause 1: On-target, but supraphysiological, effects on appetite and gastric emptying.
-
Troubleshooting Steps:
-
Dose titration: Start with a lower dose and gradually escalate to find a therapeutically relevant dose with an acceptable tolerability profile.[15]
-
Pair-feeding study: Include a pair-fed control group that receives the same amount of food as the treated group to differentiate between direct metabolic effects and those secondary to reduced food intake.
-
-
-
Possible Cause 2: Off-target gastrointestinal distress.
-
Troubleshooting Steps:
-
Behavioral monitoring: Closely monitor animals for signs of nausea or discomfort, such as pica (in rodents).
-
Assess gastrointestinal transit: Use methods like a charcoal meal test to quantify the effect on gastric emptying.
-
Consider co-administration with a GIP receptor agonist: Preclinical studies have shown that GIP receptor agonism can attenuate GLP-1 RA-induced nausea and emesis.
-
-
Quantitative Data on Off-Target Effects
The following table summarizes the incidence of common gastrointestinal adverse events from a Bayesian network meta-analysis of clinical trials of various GLP-1 receptor agonists in patients with type 2 diabetes. While this data is from clinical studies, it can provide a useful reference for the types and potential frequency of off-target effects that may be observed in preclinical models.
| Adverse Event | Overall Incidence (%) | Nausea (%) | Diarrhea (%) | Vomiting (%) | Dyspepsia (%) | Constipation (%) | Decreased Appetite (%) |
| Incidence | 11.66 | 21.49 | 10.62 | 9.10 | 8.67 | 7.92 | 5.49 |
| Data from a Bayesian network meta-analysis of 48 randomized controlled trials involving 27,729 participants.[1] |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures to assess the potential cytotoxicity of a GLP-1 receptor agonist.[11][12][13][14]
Materials:
-
Cells (GLP-1R expressing and non-expressing control)
-
96-well plates
-
Complete culture medium
-
Serum-free medium
-
GLP-1 receptor agonist (test compound)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Remove the complete culture medium and wash the cells with PBS.
-
Add serum-free medium containing serial dilutions of the GLP-1 receptor agonist to the wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11][14]
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[12][14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Radioligand Binding Assay for Off-Target Assessment
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of a GLP-1 receptor agonist for a panel of off-target receptors.
Materials:
-
Cell membranes prepared from cells expressing the off-target receptor of interest.
-
A specific radioligand for the off-target receptor.
-
Unlabeled GLP-1 receptor agonist (test compound).
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled GLP-1 receptor agonist.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the off-target receptor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[17]
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the data and determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[17]
Visualizations
Caption: Canonical GLP-1R signaling pathways and their association with therapeutic and potential off-target effects.
Caption: A generalized workflow for identifying and mitigating off-target effects during preclinical development of a GLP-1 receptor agonist.
References
- 1. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 2. Impact of GLP-1 receptor agonists on gastrointestinal function and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating biased agonism of glucagon-like peptide-1 (GLP-1) receptors to improve cellular bioenergetics: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of peptide therapeutics: A nonclinical safety assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Clinical Pharmacology Considerations for Peptide Drug Products; Draft Guidance for Industry; Availability [federalregister.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Purification Protocols for GLP-1 Receptor Agonist 9 Citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the purification of GLP-1 Receptor Agonist 9 Citrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: During the synthesis and purification of GLP-1 receptor agonists, several types of impurities can arise. These are often related to the solid-phase peptide synthesis (SPPS) process or subsequent degradation.[1][2][3][4] Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during synthesis.[1][4]
-
Truncation Sequences: Peptide chains that are shorter than the target sequence, often resulting from incomplete deprotection steps.[1]
-
Oxidation Products: Specific amino acid residues, like methionine, are susceptible to oxidation, leading to a +16 Da mass shift.[4][5]
-
Deamidation Products: Asparagine and glutamine residues can undergo deamidation, resulting in a +1 Da mass shift and potential changes in charge.[4][6]
-
Aggregates: Peptides can self-associate to form dimers, trimers, or larger aggregates, which can be challenging to remove and may impact the biological activity and immunogenicity of the final product.[7][8]
-
Process-Related Impurities: These can include residual solvents, reagents (like trifluoroacetic acid - TFA), and protecting groups that were not completely removed during synthesis and cleavage.[1][2]
Q2: What are the recommended chromatographic methods for purifying this compound?
A2: A multi-step chromatographic approach is typically necessary to achieve the high purity required for therapeutic peptides.[9][10] The most effective strategies often involve a combination of the following orthogonal techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for peptide purification, separating molecules based on their hydrophobicity.[9][11] It is highly effective at removing most process-related impurities and many sequence variants.
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH.[12][13][14] It is particularly useful for removing impurities with charge variants, such as deamidated products. Both cation and anion exchange chromatography can be employed depending on the isoelectric point (pI) of the target peptide and the impurities.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[15][16][17] It is the primary method for removing aggregates (dimers, multimers) from the final product.[8][15]
Q3: Why is my purification yield for this compound consistently low?
A3: Low yield is a common challenge in peptide purification and can stem from several factors throughout the process.[18][19][20] Key potential causes include:
-
Suboptimal Chromatography Conditions: An inappropriate stationary phase, mobile phase composition, or gradient slope can lead to poor separation and loss of the target peptide.
-
Peptide Aggregation and Precipitation: GLP-1 agonists can be prone to aggregation, especially at high concentrations or in certain buffer conditions, leading to product loss.[21]
-
Instability of the Peptide: The peptide may be degrading during the purification process due to pH instability or enzymatic activity.
-
Premature Cleavage from the Resin (for SPPS): If using a particularly acid-labile linker, some peptide may be lost during the synthesis steps.[22]
-
Inefficient Cell Lysis and Extraction (for recombinant production): If the peptide is produced recombinantly, incomplete cell lysis will result in a lower amount of starting material for purification.[18][20]
Troubleshooting Guides
Issue 1: Poor Peak Resolution in RP-HPLC
Symptoms:
-
Broad, tailing, or fronting peaks.
-
Co-elution of the target peptide with impurities.
-
Inconsistent retention times.
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase | Optimize the concentration of the organic modifier (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA). For complex separations, consider using alternative ion-pairing agents like formic acid, which is more MS-friendly.[6] |
| Inappropriate Gradient Slope | A steep gradient may not provide sufficient resolution. Try a shallower gradient over a longer run time to improve the separation of closely eluting species. |
| Incorrect Stationary Phase | The choice of stationary phase (e.g., C4, C8, C18) can significantly impact selectivity.[23] Experiment with different column chemistries to find the optimal separation. For large peptides, wider pore size media are generally recommended.[11] |
| Column Overloading | Injecting too much sample can lead to peak distortion. Reduce the sample load and re-evaluate the chromatogram. |
| Elevated Temperature | Increasing the column temperature (e.g., to 60-70 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[5][24] |
Issue 2: Presence of Aggregates in the Final Product
Symptoms:
-
Observation of high molecular weight species in SEC analysis.
-
Precipitation of the product during storage or formulation.
-
Reduced biological activity.
| Potential Cause | Recommended Solution |
| High Peptide Concentration | High concentrations can promote aggregation. If possible, perform the final purification steps at a lower concentration. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence aggregation. Screen different buffer systems to find one that minimizes aggregate formation. |
| Ineffective Removal by Previous Steps | RP-HPLC and IEX may not be sufficient to remove all aggregates. A dedicated SEC step is highly recommended for the final polishing.[8][15] |
| Lyophilization Issues | The process of lyophilization (freeze-drying) can sometimes induce aggregation. Optimize the lyophilization cycle and consider the use of cryoprotectants. |
Experimental Protocols
Protocol 1: Two-Step RP-HPLC Purification of this compound
This protocol outlines a two-step RP-HPLC strategy, a common approach for purifying synthetic peptides to high purity.[9][25]
Step 1: Initial Purification (Capture Step)
-
Column: C8 or C18 semi-preparative column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: Dependent on column dimensions (e.g., 5-10 mL/min for a 10 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: a. Dissolve the crude peptide in a minimal amount of Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Collect fractions across the main peak. d. Analyze fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product. e. Pool the fractions with the desired purity.
Step 2: Final Polishing
-
Column: C4 or Phenyl semi-preparative column (to provide a different selectivity from the first step).
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 8.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow linear gradient, for example, from 25% to 40% Mobile Phase B over 40 minutes.
-
Flow Rate: As in Step 1.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: a. Lyophilize the pooled fractions from Step 1. b. Reconstitute the peptide in Mobile Phase A for the second step. c. Inject the sample and collect fractions. d. Analyze and pool the purest fractions. e. Lyophilize the final pure product.
Protocol 2: Size-Exclusion Chromatography for Aggregate Removal
This protocol is designed as a final polishing step to remove dimers and higher-order aggregates.
-
Column: A size-exclusion column suitable for the molecular weight range of the GLP-1 agonist and its aggregates.
-
Mobile Phase: A buffer that maintains the solubility and stability of the peptide (e.g., phosphate-buffered saline, pH 7.4).
-
Flow Rate: A low flow rate is typically used to ensure optimal resolution (e.g., 0.5 mL/min).
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: a. Dissolve the purified peptide from the previous step in the SEC mobile phase. b. Inject the sample onto the equilibrated column. c. The main peak, corresponding to the monomeric peptide, should be collected. Aggregates will elute earlier. d. Analyze the collected fractions to confirm purity and the absence of aggregates.
Data Summary Tables
Table 1: RP-HPLC Method Optimization Parameters
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Stationary Phase | C18 | C4 | C4 can provide better selectivity for larger peptides and reduce strong retention.[23] |
| Mobile Phase pH | Acidic (pH ~2 with TFA) | Neutral or Basic (pH 7-8) | Changing the pH alters the charge state of the peptide and impurities, offering a different separation selectivity.[7] |
| Gradient Slope | 2%/minute | 0.5%/minute | A shallower gradient increases the separation time between closely eluting peaks, improving resolution. |
| Temperature | Ambient | 60°C | Higher temperatures can improve peak shape and reduce column backpressure.[24] |
Table 2: Common Impurities and their Mass Shifts
| Impurity Type | Mass Change (Da) | Typical Cause | Recommended Analytical Method |
| Oxidation | +16 | Exposure to oxidizing agents | RP-HPLC-MS |
| Deamidation | +1 | High pH, temperature | IEX, RP-HPLC-MS |
| Deletion of Glycine | -57 | Incomplete coupling in SPPS | RP-HPLC-MS |
| TFA Adduct | +114 | Residual from purification | RP-HPLC-MS |
Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Purification Workflow for GLP-1 Agonist.
References
- 1. Peptide Impurities [sigmaaldrich.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. millennialscientific.com [millennialscientific.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification of GLP-1 Agonists [ymc.eu]
- 10. WO2014077802A1 - Purification method of a glp-1 analogue - Google Patents [patents.google.com]
- 11. hplc.eu [hplc.eu]
- 12. EP2348044A1 - Ion exchange chromatography of GLP-1, analogs and derivatives thereof - Google Patents [patents.google.com]
- 13. GLP-1 drugs and purification process - Bestchrom [bestchrom.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. neb.com [neb.com]
- 19. benchchem.com [benchchem.com]
- 20. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 21. nouryon.com [nouryon.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. harvardapparatus.com [harvardapparatus.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. dupont.com [dupont.com]
Navigating the Scale-Up of GLP-1 Receptor Agonist 9 Citrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning demand for GLP-1 receptor agonists in treating type 2 diabetes and obesity has intensified the focus on robust and scalable manufacturing processes. The transition from laboratory-scale synthesis to large-scale production of molecules like GLP-1 receptor agonist 9 citrate (B86180) presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up production of this complex therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up of Solid-Phase Peptide Synthesis (SPPS) for GLP-1 receptor agonist 9 citrate?
A1: Scaling up SPPS for a peptide of this complexity involves several hurdles. The process is inherently time-intensive, with each amino acid coupling cycle taking several hours, leading to multi-day batch times.[1] A major challenge is managing the large volumes of hazardous solvents required, such as Dimethylformamide (DMF) for dissolving amino acids, piperidine (B6355638) for deprotection, and Trifluoroacetic acid (TFA) for cleaving the peptide from the resin.[1] Incomplete reactions can lead to a complex mixture of impurities, including deletion sequences and truncated peptides, which complicates downstream purification.[2][3]
Q2: My crude this compound shows low purity (around 45-65%) after synthesis. What are the likely causes and how can I improve this?
A2: Low crude purity is a common issue in the synthesis of long peptides. The primary causes are often related to inefficiencies in the SPPS process.[3] Key factors include:
-
Incomplete Coupling Reactions: Steric hindrance or aggregation of the growing peptide chain on the resin can prevent complete coupling of the next amino acid.
-
Formation of Deletion Sequences: If a coupling reaction is incomplete, the subsequent amino acid may still be added, resulting in a peptide missing one or more residues.[3]
-
Side Reactions: Deprotection and cleavage steps can sometimes lead to unwanted side reactions and the formation of various impurities.
-
Racemization: The chirality of amino acids can be altered under certain pH and temperature conditions, leading to diastereomeric impurities.[4]
To improve crude purity, consider optimizing coupling reagents and reaction times, using resins with appropriate loading capacities, and carefully controlling temperature and reaction conditions.
Q3: We are observing significant peptide aggregation during the purification of this compound. What strategies can mitigate this?
A3: Peptide aggregation is a major obstacle, driven by factors like peptide concentration, pH, temperature, and ionic strength.[4] GLP-1 analogues are known to be prone to forming fibrils and other aggregates, which can lead to loss of bioactivity and potential immunogenicity.[4][5] To mitigate aggregation:
-
pH Control: The solubility of GLP-1 agonists is highly pH-dependent.[4] Operating the purification process at an alkaline pH (e.g., pH 8.0-11.0) can often prevent aggregation and improve separation.[4][6][7]
-
Use of Organic Modifiers: In reversed-phase HPLC, the choice and concentration of the organic solvent are critical.
-
Temperature Control: Lowering the temperature during processing can sometimes reduce aggregation rates.
-
Minimizing Agitation and Shear Stress: Excessive stirring or pumping can induce aggregation.[8]
Q4: What are the most common impurities encountered during the manufacturing of synthetic GLP-1 receptor agonists, and how are they identified?
A4: Impurities in synthetic peptides can arise from various stages of production and storage.[9][10] Common impurities include:
-
Process-Related Impurities: Truncated peptides, deletion sequences, and products of incomplete deprotection.[3][9]
-
Degradation Products: Oxidation (especially of methionine and tryptophan residues) and deamidation are common degradation pathways.[9][11]
-
Isomers: Racemization can lead to the formation of stereoisomers.[10]
These impurities are typically identified and quantified using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[9][12] Size-Exclusion Chromatography (SEC) is also essential for detecting and quantifying aggregates.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After SPPS | Inefficient coupling; premature chain termination; loss of peptide during cleavage and workup. | Optimize coupling reagents and reaction times; use high-quality resins and amino acid derivatives; refine cleavage and precipitation protocols. |
| Poor Resolution in RP-HPLC | Co-elution of impurities with the main product; peptide aggregation on the column. | Adjust the mobile phase pH (often to alkaline conditions); screen different stationary phases (e.g., C8, C4, C18); optimize the gradient profile.[6] |
| Product Instability/Degradation in Formulation | Oxidation, deamidation, or aggregation in the liquid state. | Consider lyophilization to create a stable powder for reconstitution[1]; optimize formulation pH and excipients; conduct forced degradation studies to identify and mitigate degradation pathways.[11] |
| Batch-to-Batch Variability | Inconsistent raw material quality; slight variations in process parameters (temperature, time, mixing). | Implement stringent quality control for all incoming materials; establish and adhere to strict standard operating procedures (SOPs); utilize process analytical technology (PAT) for real-time monitoring. |
| Insolubility of Purified Peptide | The peptide is in an insoluble conformation (e.g., beta-sheet). | The insoluble form can often be converted to the soluble, active form by dissolving in an aqueous alkaline solution (pH 10.5-12.5) followed by rapid neutralization. |
Experimental Protocols
Protocol 1: Two-Step Reversed-Phase HPLC Purification of this compound
This protocol outlines a general two-step purification strategy often required for crude synthetic peptides with low initial purity.
Objective: To purify crude this compound from an initial purity of ~20% to a final purity of >99%.[6]
Step 1: Capture/Initial Purification
-
Column: YMC-Triart Prep Bio200 C8 or similar C8-modified stationary phase suitable for crude peptide purifications.[6]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile (B52724).
-
pH: Neutral to slightly alkaline (e.g., pH 7.5-8.5) to improve solubility and separation.[4][6]
-
Gradient: A shallow gradient of increasing acetonitrile concentration.
-
Procedure:
-
Dissolve the crude peptide in a suitable buffer.
-
Load the solution onto the equilibrated RP-HPLC column.
-
Run the gradient elution to separate the target peptide from the bulk of the impurities.
-
Collect fractions and analyze for purity using analytical HPLC.
-
Pool fractions containing the target peptide with acceptable purity.
-
Step 2: Polishing
-
Column: YMC-Triart Prep C4-S or a stationary phase with different selectivity (e.g., C4 or C18) to remove closely related impurities.[6]
-
Mobile Phase A: Aqueous buffer, potentially at a different pH than Step 1 to exploit different selectivities. An alkaline pH of 8.0 has been shown to be effective.[6][13]
-
Mobile Phase B: Acetonitrile.
-
Procedure:
-
Pool and potentially dilute the fractions from Step 1.
-
Load the solution onto the equilibrated polishing column.
-
Run a refined gradient to separate the target peptide from remaining impurities.
-
Collect fractions and perform final purity analysis.
-
Pool fractions meeting the final purity specification (>99.5%).[6]
-
Visualizing Key Processes
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway in a pancreatic beta-cell.
General Workflow for Scale-Up Production and Purification
Caption: A typical workflow for the production and purification of synthetic GLP-1 agonists.
Troubleshooting Logic for Low Purity in RP-HPLC
Caption: A logical workflow for troubleshooting poor purification results in RP-HPLC.
References
- 1. The GLP-1 boom: Challenges, trends, and CapEx strategies for manufacturers | CRB [crbgroup.com]
- 2. vapourtec.com [vapourtec.com]
- 3. millennialscientific.com [millennialscientific.com]
- 4. millennialscientific.com [millennialscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of GLP-1 Agonists [ymc.eu]
- 7. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 8. WO2019120480A1 - Solubility of glp-1 peptide - Google Patents [patents.google.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. emerypharma.com [emerypharma.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Validating the Specificity of GLP-1 Receptor Agonist 9 Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding specificity of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, using "GLP-1 receptor agonist 9 citrate" as a case study. The following sections detail the experimental protocols and data presentation necessary to rigorously compare its performance against established GLP-1R agonists.
Introduction to GLP-1 Receptor Agonism and Specificity
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. GLP-1 receptor agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased satiety. The clinical efficacy of these agonists is directly linked to their high affinity and specificity for the GLP-1R. Off-target binding can lead to undesirable side effects and reduced therapeutic efficacy. Therefore, a thorough validation of binding specificity is a critical step in the development of any new GLP-1R agonist.
Comparative Binding Affinity and Potency
A primary assessment of a novel GLP-1R agonist involves determining its binding affinity (Kd or Ki) and functional potency (EC50) at the human GLP-1 receptor. This data should be benchmarked against well-characterized, clinically approved agonists.
Note: As of December 2025, specific binding affinity and potency data for "this compound" is not publicly available. The data presented in the table below for this compound is a placeholder to illustrate how a comparative analysis should be structured. Data for comparator agonists has been aggregated from publicly available sources.
| Compound | Binding Affinity (Kd/Ki, nM) | Functional Potency (EC50, nM) |
| This compound | [Placeholder] | [Placeholder] |
| Semaglutide | ~0.038 | ~0.02 |
| Liraglutide | ~0.7 | ~0.061 |
| Exenatide | ~0.4 | ~0.03 |
| Dulaglutide | ~0.064 | ~0.03 |
Experimental Protocols
To ensure data integrity and reproducibility, detailed and standardized experimental protocols are essential.
Radioligand Binding Assay for GLP-1R Affinity
This assay directly measures the binding affinity of the test compound to the GLP-1R by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of "this compound" for the human GLP-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Radioligand: [125I]-GLP-1(7-36) amide or another suitable high-affinity radiolabeled GLP-1R antagonist.
-
Test Compound: this compound.
-
Comparator Compounds: Semaglutide, Liraglutide, Exenatide, Dulaglutide.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of the test compound or comparator compounds.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of the agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Objective: To determine the EC50 of "this compound" for cAMP production in cells expressing the human GLP-1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Test Compound: this compound.
-
Comparator Compounds: Semaglutide, Liraglutide, Exenatide, Dulaglutide.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, luminescence, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test and comparator compounds in assay medium.
-
Stimulation: Replace the cell culture medium with the compound dilutions and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated GLP-1R, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.
Objective: To determine the EC50 of "this compound" for β-arrestin recruitment to the human GLP-1 receptor.
Materials:
-
Cells: A cell line engineered to report β-arrestin recruitment to the GLP-1R (e.g., using enzyme fragment complementation, BRET, or FRET technology).
-
Test Compound: this compound.
-
Comparator Compounds: Semaglutide, Liraglutide, Exenatide, Dulaglutide.
-
Assay Medium.
-
Detection Reagents: As required by the specific assay technology.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test and comparator compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay protocol.
-
Data Analysis: Plot the signal against the log concentration of the agonist and determine the EC50 and Emax values.
Off-Target Binding Validation
To confirm the specificity of "this compound," it is crucial to screen it against a panel of other receptors, particularly other members of the glucagon receptor family (e.g., glucagon receptor, GIP receptor) and a broader panel of unrelated GPCRs, ion channels, and kinases.
Recommended Approach:
-
Primary Off-Target Panel: Test the compound at a high concentration (e.g., 10 µM) against the glucagon and GIP receptors in both binding and functional assays.
-
Broad Specificity Profiling: Utilize a commercial service for broad off-target screening, such as the Eurofins Discovery SafetyScreen44™ Panel or the DiscoverX KINOMEscan®. These panels assess binding to a wide range of potential off-targets.
Visualizing Key Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
A Comparative Analysis of Selective GLP-1 Receptor Agonists Versus Dual GLP-1/GIP Receptor Agonists for Metabolic Disease Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Incretin-based therapies have revolutionized the treatment of type 2 diabetes and obesity. While selective glucagon-like peptide-1 receptor (GLP-1R) agonists are established as highly effective, the recent emergence of dual GLP-1R and glucose-dependent insulinotropic polypeptide (GIP) receptor agonists has marked a significant advancement, demonstrating superior clinical outcomes. This guide provides an objective, data-driven comparison between the selective GLP-1R agonist Semaglutide and the dual GLP-1/GIP receptor agonist Tirzepatide, serving as a critical resource for researchers and drug development professionals. We present a detailed examination of their mechanisms of action, comparative in vitro and in vivo pharmacological data, and comprehensive experimental protocols for their evaluation.
Introduction: The Evolving Landscape of Incretin (B1656795) Mimetics
Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are endogenous incretin hormones that play a pivotal role in glucose homeostasis. The therapeutic utility of mimicking or enhancing the incretin system has led to the development of GLP-1R agonists, which have become a cornerstone of metabolic disease therapy. Building on this success, a new class of unimolecular dual agonists, targeting both the GLP-1 and GIP receptors, has been developed with the aim of achieving synergistic effects for improved metabolic control. This guide focuses on a comparative benchmark of Semaglutide, a potent and selective GLP-1R agonist, against Tirzepatide, a first-in-class dual GLP-1/GIP receptor agonist.
Mechanism of Action and Intracellular Signaling
Both GLP-1 and GIP receptors are Class B G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which collectively mediate the primary downstream effects.
GLP-1 Receptor Signaling: The activation of the GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin (B600854) secretion. Beyond its insulinotropic effects, GLP-1R agonism also suppresses glucagon (B607659) secretion from α-cells in a glucose-dependent manner, delays gastric emptying, and promotes satiety through central nervous system pathways.
Dual GLP-1/GIP Receptor Signaling: Tirzepatide activates both GLP-1 and GIP receptors. The GIP receptor shares the Gs-cAMP signaling pathway to stimulate insulin secretion. The dual agonism is thought to provide a more comprehensive and potent effect on glycemic control and body weight. Notably, Tirzepatide exhibits an imbalanced agonism, with a higher affinity for the GIP receptor, and displays biased signaling at the GLP-1 receptor by preferentially activating cAMP pathways over β-arrestin recruitment. This unique pharmacological profile is hypothesized to contribute to its enhanced therapeutic efficacy.
Signaling pathways of selective GLP-1R and dual GLP-1/GIPR agonists.
Quantitative Pharmacological Comparison
The differential in vitro pharmacology of Semaglutide and Tirzepatide underscores their distinct mechanisms of action. Tirzepatide's profile as an imbalanced agonist is evident from its receptor binding affinities and functional potencies.
Table 1: In Vitro Pharmacological Profile
| Parameter | Semaglutide | Tirzepatide |
| GLP-1R Binding Affinity (Ki, nM) | 1.97[1] | 4.23[1] |
| GIPR Binding Affinity (Ki, nM) | Not Applicable | 0.135[1] |
| GLP-1R Functional Potency (cAMP EC50, nM) | 0.0571[1] | 0.934[1] |
| GIPR Functional Potency (cAMP EC50, nM) | Not Applicable | 0.0224[1] |
Head-to-Head Clinical Efficacy
The SURPASS-2 clinical trial provides a direct comparison of the clinical efficacy of Tirzepatide and Semaglutide in individuals with type 2 diabetes. The results demonstrate the superior efficacy of the dual agonist approach in improving glycemic control and promoting weight loss.
Table 2: Key Efficacy Outcomes from the SURPASS-2 Trial
| Outcome (at 40 weeks) | Semaglutide 1 mg | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg |
| Mean Change in HbA1c from Baseline | -1.86% | -2.01% | -2.24% | -2.30% |
| Mean Change in Body Weight from Baseline (kg) | -5.7 | -7.6 | -9.3 | -11.2 |
| Data from the SURPASS-2 trial[2]. |
Further clinical context is provided by comparing the performance of these agents against other standards of care in the SUSTAIN and SURPASS trial programs.
Table 3: Comparative Efficacy from SUSTAIN 7 and SURPASS-3 Trials
| Trial | Agent | Comparator | Mean Change in HbA1c | Mean Change in Body Weight (kg) |
| SUSTAIN 7 | Semaglutide 1.0 mg | Dulaglutide 1.5 mg | -1.8% | -6.5 |
| Dulaglutide 1.5 mg | - | -1.4% | -3.0 | |
| SURPASS-3 | Tirzepatide 15 mg | Insulin Degludec | -2.37% | -12.9 |
| Insulin Degludec | - | -1.34% | +2.3 | |
| Data from the SUSTAIN 7[3][4] and SURPASS-3[2][5] trials. |
Experimental Protocols
The following section details standardized protocols for key in vitro and in vivo assays essential for the characterization and comparison of selective and dual incretin receptor agonists.
A typical experimental workflow for agonist characterization.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GLP-1 and GIP receptors.
Materials:
-
Cell membranes from stable cell lines overexpressing human GLP-1R or GIPR.
-
Radioligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-GIP).
-
Test compounds (Semaglutide, Tirzepatide) and non-labeled native ligands.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add in order: assay buffer, cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of the unlabeled native ligand.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the IC50 from the competition curve and convert to Ki using the Cheng-Prusoff equation.[6][7][8]
cAMP Accumulation Assay (HTRF)
Objective: To measure the functional potency (EC50) of a test compound in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GLP-1R or GIPR.
-
Cell culture medium and reagents.
-
384-well white, solid-bottom assay plates.
-
Test compounds.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible plate reader.
Protocol:
-
Seed cells into the 384-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in stimulation buffer containing a PDE inhibitor.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (cAMP-d2 followed by anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot against the compound concentration to determine the EC50.[9][10][11][12]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of a test compound on glucose-stimulated insulin secretion in pancreatic β-cells.
Materials:
-
MIN6 or INS-1E pancreatic β-cell line.
-
Cell culture medium and reagents.
-
24- or 96-well culture plates.
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose.
-
Test compounds.
-
Insulin ELISA or HTRF kit.
Protocol:
-
Seed cells in culture plates and grow to ~80-90% confluency.
-
Wash cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRB buffer with:
-
Low glucose (basal).
-
High glucose (stimulated).
-
High glucose + serial dilutions of the test compound.
-
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the cells to determine total protein or DNA content for normalization.
-
Measure insulin concentration in the supernatant using an insulin ELISA or HTRF kit.
-
Analyze the data to determine the dose-dependent effect of the compound on GSIS.[13][14][15]
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
Objective: To assess the in vivo efficacy of a test compound on improving glucose tolerance.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks).
-
Test compounds and vehicle.
-
Glucose solution (e.g., 20% dextrose).
-
Glucometer and test strips.
-
Oral gavage needles.
Protocol:
-
Fast the mice overnight (approximately 16 hours) with ad libitum access to water.
-
Record the baseline body weight.
-
Administer the test compound or vehicle via subcutaneous injection at a predetermined time before the glucose challenge.
-
At t=0 min, measure baseline blood glucose from a tail snip.
-
Immediately administer a 2 g/kg glucose bolus via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.[16][17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Semaglutide versus dulaglutide once weekly in patients with type 2 diabetes (SUSTAIN 7): a randomised, open-label, phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semaglutide Demonstrated Significant Reductions in Blood Sugar and Weight Compared with Dulaglutide; Results Published in The Lancet Diabetes & Endocrinology [prnewswire.com]
- 5. ajmc.com [ajmc.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. benchchem.com [benchchem.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 15. biorxiv.org [biorxiv.org]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. mmpc.org [mmpc.org]
A Comparative Guide to the In Vivo Reproducibility of GLP-1 Receptor Agonists
Disclaimer: Initial searches for "GLP-1 receptor agonist 9 citrate" identified it as a compound available for research purposes, cited in patent literature (WO2020234726 A1)[1]. However, as of late 2025, there is a lack of published, peer-reviewed in vivo studies specifically evaluating the reproducibility and efficacy of this compound. Therefore, this guide provides a comparative framework using data from well-established GLP-1 receptor agonists (GLP-1 RAs) such as Semaglutide and Liraglutide. This approach aims to offer researchers a valuable reference for experimental design and interpretation within this important class of therapeutic agents.
Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of drugs that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a critical role in glucose homeostasis and appetite regulation[2][3]. Their therapeutic potential has led to the approval of several agents for the treatment of type 2 diabetes and obesity[2][4][5]. Given the significant investment in developing new molecules in this class, understanding the reproducibility and comparative efficacy of in vivo studies is paramount for researchers and drug developers.
Comparative Efficacy of Selected GLP-1 Receptor Agonists
The in vivo effects of GLP-1 RAs are most commonly assessed by their impact on glycemic control (HbA1c reduction) and body weight. Head-to-head clinical trials provide the most direct comparisons of efficacy between different agents.
Table 1: Comparison of Efficacy in Head-to-Head Clinical Trials
| Comparison | Trial Name | Primary Endpoint: Change in HbA1c | Secondary Endpoint: Change in Body Weight | Reference |
| Semaglutide 1.0 mg vs. Liraglutide 1.2 mg | SUSTAIN 7 | -1.7% (Semaglutide) vs. -1.0% (Liraglutide) | -5.8 kg (Semaglutide) vs. -1.9 kg (Liraglutide) | [6] |
| Oral Semaglutide vs. Subcutaneous Liraglutide | PIONEER 4 | Non-inferior to Liraglutide | Greater weight loss with oral Semaglutide | [6] |
| Exenatide Once Weekly vs. Exenatide Twice Daily | DURATION-5 | -1.6% (Once Weekly) vs. -0.9% (Twice Daily) | Similar reduction between groups | [6] |
| Semaglutide 1.0 mg vs. Placebo (as add-on to SGLT-2i) | SUSTAIN 9 | -1.42% difference vs. Placebo | -3.81 kg difference vs. Placebo | [7] |
Note: Data represents outcomes from specific clinical trials and may vary based on patient population and study duration.
In addition to mono-agonists, multi-receptor agonists are demonstrating significant effects. Tirzepatide, a dual GIP/GLP-1 receptor agonist, has shown greater efficacy in reducing body weight compared to GLP-1 mono-agonists like Semaglutide and Liraglutide in some studies[8][9]. Tri-agonists, such as Retatrutide (GLP-1/GIP/GCG), are in development and have shown the potential for even greater weight reduction in clinical trials[10][11].
Key In Vivo Experimental Protocols
Reproducibility in preclinical in vivo studies hinges on standardized and well-detailed experimental protocols. Below are methodologies for common assays used to evaluate GLP-1 RA efficacy in animal models.
1. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess glucose excursion and the insulinotropic effect of a GLP-1 RA following an oral glucose challenge.
-
Methodology:
-
Animal Model: Male C57BL/6J mice or diet-induced obese (DIO) mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure blood glucose (Time -30 min).
-
Compound Administration: The GLP-1 RA or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Glucose Challenge: After a set period (e.g., 30 minutes, Time 0), a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood glucose is measured at multiple time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between treatment groups.
-
2. Food Intake and Body Weight Measurement
-
Objective: To evaluate the anorexigenic effects and impact on body weight of a GLP-1 RA.
-
Methodology:
-
Animal Model: Diet-induced obese (DIO) rats or mice are often used to model human obesity.
-
Housing: Animals are individually housed to allow for accurate food intake measurement.
-
Baseline: Body weight and cumulative food intake are measured for several days to establish a stable baseline before treatment.
-
Treatment: The GLP-1 RA or vehicle is administered according to the desired dosing regimen (e.g., once daily s.c.).
-
Monitoring: Body weight and food intake are recorded daily at the same time.
-
Duration: The study can be short-term (days) or long-term (weeks) to assess acute and chronic effects.
-
Data Analysis: Changes in body weight and food consumption from baseline are calculated and compared between groups.
-
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for designing reproducible studies.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor, initiates a cascade of intracellular events primarily through the Gαs protein subunit[3][12]. This leads to increased insulin (B600854) secretion and other metabolic benefits.
Caption: GLP-1 Receptor signaling cascade in pancreatic β-cells.
Experimental Workflow for an In Vivo Study
The following diagram illustrates a typical workflow for a preclinical in vivo study comparing a novel GLP-1 RA to a known standard like Semaglutide.
Caption: Standard workflow for preclinical in vivo GLP-1 RA comparison.
Factors Influencing Reproducibility
Reproducibility of in vivo studies with GLP-1 RAs can be influenced by several factors:
-
Animal Model: The species, strain, age, and metabolic state (e.g., lean vs. diet-induced obese) of the animals can significantly impact outcomes[13].
-
Dosing Regimen: The dose, frequency (twice-daily, once-weekly), and route of administration (s.c., i.p., oral) are critical variables[5][14]. Long-acting formulations generally provide more stable plasma concentrations[15].
-
Assay Conditions: Minor variations in protocols, such as fasting duration for an OGTT or the specific composition of the diet in a food intake study, can lead to different results.
-
Drug Formulation: The use of absorption enhancers, as seen with oral Semaglutide, introduces another layer of complexity that must be carefully controlled[16].
While specific in vivo reproducibility data for "this compound" is not yet available in the public domain, the extensive research on other GLP-1 RAs provides a robust foundation for designing and interpreting new experiments. By adhering to standardized, detailed protocols and understanding the key variables that influence outcomes, researchers can improve the consistency and reliability of their in vivo studies. Head-to-head comparisons with established agents like Semaglutide or Liraglutide remain the gold standard for evaluating the therapeutic potential of novel agonists within this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semaglutide once weekly as add-on to SGLT-2 inhibitor therapy in type 2 diabetes (SUSTAIN 9): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | A comparison of Glucagon-like peptide-1 receptor agonists on weight change, side effects, and quality of life in Kuwait [frontiersin.org]
- 10. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Real-world effectiveness of GLP-1 receptor agonist-based treatment strategies on “time in range” in patients with type 2 diabetes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Leading GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for type 2 diabetes and obesity has been reshaped by the advent of Glucagon-like peptide-1 receptor (GLP-1R) agonists. These peptide-based drugs have demonstrated remarkable efficacy in glycemic control and weight management. A critical determinant of their clinical success is their metabolic stability, which dictates their dosing frequency and overall therapeutic profile. This guide provides an objective comparison of the metabolic stability of four leading GLP-1 receptor agonists: semaglutide, liraglutide, tirzepatide (a dual GIP/GLP-1 receptor agonist), and dulaglutide, supported by experimental data and detailed methodologies.
Introduction to GLP-1 Receptor Agonists and Metabolic Stability
Native GLP-1 is a gut-derived incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion. However, its therapeutic utility is hampered by a very short in vivo half-life of only 1.5 to 2 minutes, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] Consequently, synthetic GLP-1 receptor agonists have been engineered with structural modifications to resist DPP-4 cleavage and other degradation pathways, thereby extending their duration of action.[2][3] These modifications typically involve amino acid substitutions at the DPP-4 cleavage site and the addition of fatty acid moieties to promote binding to serum albumin.[3]
Comparative Analysis of Metabolic Stability
The metabolic stability of GLP-1 receptor agonists is a key differentiator, directly impacting their pharmacokinetic profiles and clinical use. The following tables summarize the available quantitative data for semaglutide, liraglutide, tirzepatide, and dulaglutide.
Table 1: Pharmacokinetic Parameters of GLP-1 Receptor Agonists
| Feature | Semaglutide | Liraglutide | Tirzepatide | Dulaglutide |
| Half-life | ~165-184 hours[3] | ~13 hours[2] | ~5 days[3] | ~5 days[4] |
| Dosing Frequency | Once-weekly[2] | Once-daily[2] | Once-weekly[3] | Once-weekly[2] |
| Route of Administration | Subcutaneous, Oral[2] | Subcutaneous[2] | Subcutaneous[3] | Subcutaneous[2] |
Table 2: Structural Modifications and Resistance to DPP-4 Degradation
| Agonist | Key Structural Modifications for Enhanced Stability | Resistance to DPP-4 Degradation |
| Semaglutide | Amino acid substitution at position 8 (Ala to Aib) and acylation with a C18 fatty diacid moiety.[3] | High resistance to DPP-4 cleavage.[2] |
| Liraglutide | Acylation with a C16 fatty acid chain at position 26. | More susceptible to DPP-4 degradation compared to other long-acting agonists. |
| Tirzepatide | 39-amino acid peptide with a C20 fatty diacid moiety.[3] | Designed for resistance to DPP-4 degradation. |
| Dulaglutide | Two GLP-1 analogue peptides covalently linked to a modified human IgG4 Fc fragment. | High resistance to DPP-4 degradation. |
Experimental Methodologies
The data presented in this guide are derived from various in vitro and in vivo studies. Below are detailed protocols for two key experimental assays used to determine the metabolic stability of peptide-based therapeutics.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide therapeutic in the presence of plasma enzymes.
Objective: To determine the in vitro half-life of a GLP-1 receptor agonist in plasma from various species (e.g., human, rat, mouse).
Materials:
-
Test GLP-1 receptor agonist
-
Pooled plasma (e.g., human, rat, mouse) with anticoagulant (e.g., EDTA, heparin)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system
Procedure:
-
A stock solution of the test compound is prepared, typically in DMSO.
-
The stock solution is diluted to the final desired concentration (e.g., 1 µM) in pre-warmed plasma at 37°C.
-
Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, which precipitates the plasma proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining test compound, is analyzed by LC-MS/MS to quantify the concentration of the parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the concentration at time 0.
-
The in vitro half-life (t½) is then determined from the rate of disappearance of the parent compound.
In Vitro DPP-4 Degradation Assay
This assay specifically measures the susceptibility of a GLP-1 receptor agonist to cleavage by the DPP-4 enzyme.
Objective: To quantify the rate of degradation of a GLP-1 receptor agonist by recombinant human DPP-4.
Materials:
-
Test GLP-1 receptor agonist
-
Recombinant human DPP-4 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) for inhibitor screening, or direct analysis of the agonist by LC-MS/MS.
-
Microplate reader (for fluorescence-based assays) or LC-MS/MS system
-
Incubator (37°C)
Procedure:
-
The test GLP-1 receptor agonist is incubated with recombinant human DPP-4 in an assay buffer at 37°C.
-
Aliquots are collected at different time intervals.
-
The reaction is stopped, for example, by adding a DPP-4 inhibitor or by acidification.
-
The amount of intact GLP-1 receptor agonist remaining is quantified using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.
-
The degradation rate is determined by plotting the concentration of the intact agonist against time.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the GLP-1 receptor signaling pathway and the experimental workflow for assessing plasma stability.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Caption: Experimental Workflow for In Vitro Plasma Stability Assay.
Conclusion
The metabolic stability of GLP-1 receptor agonists is a testament to the power of rational drug design. Through strategic molecular modifications, scientists have successfully engineered long-acting therapeutics that have revolutionized the management of type 2 diabetes and obesity. Semaglutide, tirzepatide, and dulaglutide, with their extended half-lives, offer the convenience of once-weekly administration, a significant advantage over the once-daily regimen of liraglutide. Understanding the nuances of their metabolic stability, as determined by rigorous experimental evaluation, is crucial for the ongoing development of next-generation incretin-based therapies with even more optimized pharmacokinetic and pharmacodynamic profiles.
References
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal Procedures for GLP-1 Receptor Agonist 9 Citrate
Essential guidelines for the safe and compliant disposal of GLP-1 Receptor Agonist 9 Citrate (B86180) are critical for maintaining laboratory safety, ensuring regulatory adherence, and preventing environmental contamination. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.
Proper handling and disposal of potent pharmacological compounds like GLP-1 receptor agonist 9 citrate are paramount. Adherence to these procedures minimizes the risk of accidental exposure and ensures that the active pharmaceutical ingredient is effectively neutralized before entering waste streams. The following protocols are designed to provide clear, actionable guidance for laboratory personnel.
I. Personal Protective Equipment (PPE) and Initial Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid (lyophilized powder) or liquid form, should be conducted within a certified chemical fume hood to prevent the inhalation of aerosolized particles.
Required PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
II. Waste Segregation at the Point of Generation
Effective waste management begins with proper segregation. At the location where the waste is generated, it must be separated into three distinct streams to ensure safe and compliant disposal.
-
Sharps Waste: Includes all items that can puncture the skin, such as needles, syringes, and contaminated glass vials.
-
Liquid Waste: Encompasses unused or expired solutions of this compound.
-
Solid Waste: Consists of non-sharp materials that have come into contact with the agonist, including contaminated pipette tips, gloves, and absorbent paper.
III. Disposal Procedures for Each Waste Stream
All sharps contaminated with this compound must be disposed of immediately following their use.
-
Place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
The container should be clearly labeled with a biohazard symbol and as containing pharmaceutical waste.[1]
-
Do not overfill sharps containers; they should be sealed when approximately three-quarters full.
-
Follow your institution's specific guidelines for the final disposal of sealed sharps containers.
Unused or expired solutions of this compound must be chemically inactivated to degrade the peptide before disposal. This can be achieved through hydrolysis using a strong base.
Experimental Protocol for Inactivation via Hydrolysis:
-
Working within a chemical fume hood, carefully add a concentrated solution of sodium hydroxide (B78521) (NaOH) to the liquid waste containing the GLP-1 receptor agonist. The goal is to significantly raise the pH, which will catalyze the hydrolysis of the peptide bonds.
-
While specific concentrations and contact times can vary depending on the peptide's stability, a common starting point for peptide degradation is treatment with a strong base.[1]
-
After the recommended contact time, neutralize the solution as required by your institution's Environmental Health and Safety (EHS) office.
-
Once neutralized, the inactivated liquid waste can typically be poured down the drain with a copious amount of running water, provided this is in accordance with local and institutional regulations.[1] Always consult your EHS office before drain disposal.[1]
All non-sharp solid waste contaminated with this compound must be handled as hazardous pharmaceutical waste.
-
Place all contaminated items, such as empty vials, pipette tips, and used gloves, into a designated hazardous waste container.[1]
-
This container must be clearly labeled as "Hazardous Waste - Pharmaceutical" or as otherwise required by your institution.[1]
-
For unused or expired lyophilized powder, first dissolve it in a suitable solvent like water or a buffer. Then, follow the chemical inactivation procedure outlined for liquid waste to ensure the peptide is degraded before it enters the solid waste stream.[1]
IV. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
For a powder spill:
-
Secure the area immediately.
-
Gently cover the spill with absorbent paper to prevent the powder from becoming airborne.[1]
-
Wet the absorbent paper with a freshly prepared 1:10 dilution of household bleach (containing at least 5% sodium hypochlorite).[1][2]
-
Allow a contact time of at least 30 minutes for decontamination.[2]
-
Wipe up the area and place all cleanup materials into a designated hazardous solid waste container.[1]
For a liquid spill:
-
Secure the area immediately.
-
Cover the spill with an absorbent material.[1]
-
Saturate the absorbent material with a freshly prepared 1:10 dilution of household bleach.[1][2]
-
Allow a contact time of at least 30 minutes for decontamination.[2]
-
Collect all cleanup materials and dispose of them as hazardous solid waste.[1]
V. Quantitative Data for Decontamination Solutions
The following table summarizes the recommended concentrations and contact times for the chemical solutions used in the decontamination and inactivation procedures.
| Decontaminant | Target Waste | Concentration | Recommended Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | Spills (Powder & Liquid), Liquid Waste Decontamination | 1:10 dilution of household bleach (5.25%-6.15% NaOCl) to yield a 0.53%-0.62% solution.[2][3] | Minimum of 10 minutes; 30 minutes for liquid biohazardous waste.[2][3] | Prepare fresh daily and store in an opaque container.[3] Efficacy is reduced by organic matter.[4] |
| Sodium Hydroxide (NaOH) | Liquid Waste Inactivation (Peptide Hydrolysis) | 0.1 M to 1.0 M | Varies based on peptide stability; may require several hours.[5][6] | Highly corrosive. Requires neutralization before final disposal. |
VI. Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound and a simplified representation of its signaling pathway for context.
Caption: Disposal workflow for this compound.
Caption: Simplified GLP-1 receptor signaling pathway.
VII. Record Keeping
Maintain meticulous records for all disposals of this compound. This documentation should include the date of disposal, the quantity and form of the waste, the inactivation method utilized, and the initials of the individual who performed the procedure.[1] This practice is essential for regulatory compliance and laboratory safety audits.
References
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcesom.marshall.edu [jcesom.marshall.edu]
- 3. uottawa.ca [uottawa.ca]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
